Cortisone-d2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C21H28O5 |
|---|---|
分子量 |
362.5 g/mol |
IUPAC名 |
(8S,9S,10R,13S,14S,17R)-1,2-dideuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i5D,7D/t5?,7?,14-,15-,18+,19-,20-,21- |
InChIキー |
MFYSYFVPBJMHGN-MIBCFMPNSA-N |
製品の起源 |
United States |
Foundational & Exploratory
what is Cortisone-d2 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cortisone-d2, a deuterium-labeled analog of the glucocorticoid hormone cortisone (B1669442). This document details its chemical properties, its primary application as an internal standard in quantitative analysis, a detailed experimental protocol for its use, and the biological pathway it influences.
Introduction to this compound
This compound is a stable isotope-labeled version of cortisone, where two hydrogen atoms have been replaced by deuterium (B1214612).[1][2] This isotopic substitution makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Its utility lies in its ability to mimic the behavior of endogenous cortisone during sample preparation and analysis, thereby correcting for variations and improving the accuracy and precision of quantification in complex biological matrices.[3]
Chemical Structure and Properties
The chemical structure of this compound is identical to that of cortisone, with the exception of the two deuterium atoms. Based on its systematic name, 4-Pregnen-17α,21-diol-3,11,20-trione-1,2-d2, the deuterium atoms are located at the C-1 and C-2 positions of the steroid backbone.[]
Caption: 2D chemical structure of this compound.[5]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆D₂O₅ | [] |
| Molecular Weight | 362.47 g/mol | [3] |
| CAS Number | 2687960-86-5 | [2][3] |
| Appearance | White to off-white solid | |
| Purity | >95% | [] |
| Synonyms | 17-Hydroxy-11-dehydrocorticosterone-d2, 4-Pregnen-17α,21-diol-3,11,20-trione-1,2-d2 | [2][] |
Experimental Protocols: Quantification of Cortisone in Serum using LC-MS/MS
This section provides a detailed methodology for the quantification of cortisone in human serum using this compound as an internal standard. The protocol is a composite based on established methods for steroid analysis.[1][6][7][8][9]
Materials and Reagents
-
Cortisone and this compound analytical standards
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and ethyl acetate (B1210297)
-
Formic acid
-
Human serum samples
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or Supported Liquid Extraction (SLE) plates
-
96-well collection plates
-
Refrigerated centrifuge
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of serum sample, calibrator, or quality control (QC) in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (in methanol). Vortex for 30 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.
-
Elution: Elute the cortisone and this compound from the cartridge with 1 mL of ethyl acetate into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: Linear gradient from 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
Tandem Mass Spectrometry (MS/MS) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cortisone: Precursor ion (Q1) m/z 361.2 → Product ion (Q3) m/z 163.1 (Quantifier)
-
This compound: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 165.1 (Quantifier)
-
-
Collision Energy (CE) and other compound-dependent parameters: These should be optimized for the specific instrument being used.
Signaling Pathway and Mechanism of Action
Cortisone is a glucocorticoid, a class of steroid hormones that exert their effects by binding to the glucocorticoid receptor (GR).[10] Cortisone itself is a pro-hormone and is converted to the active hormone, cortisol, in the body. The binding of cortisol to the GR initiates a signaling cascade that ultimately modulates the transcription of target genes, leading to a wide range of physiological effects, including the regulation of metabolism, inflammation, and immune responses.[11][12]
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for Cortisone Quantification
The following diagram outlines the logical flow of the experimental protocol described in section 3.
Caption: Experimental workflow for serum cortisone quantification.
References
- 1. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 5. This compound | C21H28O5 | CID 138402721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cortisone-d2: A Technical Guide to its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and stability profile of Cortisone-d2. The information presented herein is intended to support research, development, and quality control activities involving this stable isotope-labeled compound. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies are provided.
Physicochemical Properties
Table 1: Physicochemical Properties of Cortisone (B1669442) and this compound
| Property | Cortisone | This compound | Reference |
| Molecular Formula | C₂₁H₂₈O₅ | C₂₁H₂₆D₂O₅ | [2] |
| Molecular Weight | 360.44 g/mol | 362.46 g/mol | [3] |
| Melting Point | 222 °C | Not Experimentally Determined (Expected to be similar to Cortisone) | [2] |
| Solubility (Water) | 0.28 mg/mL at 25 °C | Not Experimentally Determined (Expected to be similar to Cortisone) | [2] |
| Appearance | Solid | Solid | [2] |
| IUPAC Name | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione-d2 | [1][2] |
| CAS Number | 53-06-5 | 2687960-86-5 | [1][3] |
Stability and Degradation
The chemical stability of corticosteroids is a critical factor in their development and formulation.[4][5] Degradation can be induced by various factors including pH, temperature, light, and oxidizing agents.[6]
General Corticosteroid Degradation Pathways
Corticosteroids, including cortisone, are susceptible to several degradation pathways. The 1,3-dihydroxyacetone (B48652) side chain on the D-ring is a particularly reactive site.[4][5] Common degradation mechanisms include:
-
Oxidation: The C-21 hydroxyl group can be oxidized, leading to the formation of various degradation products.[7]
-
Mattox Rearrangement: This acid-catalyzed β-elimination of water from the side chain results in the formation of enol aldehydes.[4]
-
Hydrolysis: Esterified corticosteroids can undergo hydrolysis. While cortisone itself is not an ester, this is a relevant pathway for many related compounds.
-
Photodegradation: Exposure to light can induce degradation, a factor that should be considered in storage and handling.[6]
Potential Impact of Deuterium (B1214612) Labeling on Stability
The presence of deuterium atoms in place of hydrogen can influence the stability of a molecule, a phenomenon known as the kinetic isotope effect. A study on the degradation of hydrocortisone (B1673445) in aqueous solution showed that deuterium substitution can affect the degradation rate.[8] The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions where the cleavage of this bond is the rate-determining step. Therefore, this compound may exhibit altered stability compared to its non-labeled counterpart, potentially showing increased resistance to certain degradation pathways. However, specific experimental stability data for this compound is required for confirmation.
Experimental Protocols: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][9] The following is a detailed, representative protocol for conducting a forced degradation study on this compound.
Objective
To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (B52724) (ACN, HPLC grade), Water (HPLC grade), Formic acid.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector, Mass Spectrometer (MS), pH meter, calibrated oven, photostability chamber.
Preparation of Stock and Stress Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with an equimolar amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with an equimolar amount of 0.1 M HCl.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place the solid this compound powder in a calibrated oven at a high temperature (e.g., 80°C) for a specified period. Also, subject the stock solution to thermal stress.
-
Photolytic Degradation: Expose the solid this compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Analytical Method
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Data Analysis
-
Analyze all stressed samples by the developed HPLC method.
-
Determine the percentage degradation of this compound.
-
Characterize the degradation products using the PDA detector and by coupling the HPLC to a mass spectrometer (LC-MS) to obtain mass-to-charge ratios and fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
References
- 1. veeprho.com [veeprho.com]
- 2. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cortisone (CAS 53-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effects on degradation of hydrocortisone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Cortisone-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for deuterated cortisone (B1669442), specifically focusing on Cortisone-d2. The methodologies outlined are critical for researchers utilizing isotopically labeled steroids in metabolic studies, pharmacokinetic assessments, and as internal standards for quantitative analysis.
Synthesis of [6,7-²H]Cortisone
A concise and effective method for the preparation of [6,7-²H]cortisone has been developed, starting from the commercially available cortisone acetate (B1210297).[1][2] The synthetic route involves the formation of a Δ⁴,⁶-dieneone intermediate, which, after protection of the side chain, undergoes catalytic deuteration.
Synthetic Pathway
The synthesis commences with the protection of the C17 and C21 hydroxyl groups of cortisone, followed by the introduction of a double bond at the C6-C7 position to form a dieneone. This key intermediate is then subjected to deuteration. The overall transformation is depicted below.
Caption: Synthetic pathway for [6,7-²H]Cortisone from Cortisone Acetate.
Experimental Protocols
The following protocols are based on the successful synthesis of [6,7-²H]cortisone.[1]
1.2.1. Preparation of the Key Intermediate (17α,20;20,21-bismethylenedioxy-pregna-4,6-diene-3,11-dione)
-
Hydrolysis of the side-chain ester: The starting material, the Δ⁴,⁶-dieneone of cortisone acetate, is subjected to hydrolysis to remove the acetate group from the side chain.
-
Derivatization: The resulting diol is then protected to form the more stable 17α,20;20,21-bismethylenedioxy (BMD) derivative. This step is crucial as direct deuteration of the dienone acetate fails to yield an isolable product.[1]
1.2.2. Catalytic Deuteration
-
The key intermediate is dissolved in a suitable solvent system.
-
A catalyst is added to the solution.
-
The reaction mixture is then exposed to deuterium (B1214612) gas (²H₂) under controlled pressure and temperature.
-
The reaction is monitored until the desired level of deuteration is achieved.
1.2.3. Deprotection
-
Following deuteration, the protecting groups on the side chain are removed to yield the final product, [6,7-²H]cortisone.
Isotopic Purity Analysis
The determination of isotopic purity is a critical step to ensure the quality and reliability of the labeled compound for its intended application. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.[3][4]
Analytical Workflow
The general workflow for determining the isotopic purity of this compound involves sample preparation, instrumental analysis, and data processing to calculate the isotopic enrichment.
Caption: Workflow for isotopic purity determination of this compound.
Experimental Protocols for Isotopic Purity
2.2.1. High-Resolution Mass Spectrometry (HR-MS)
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol.
-
Instrumentation: An LC-HR-MS system, often a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used.[5]
-
Analysis: The sample is introduced into the mass spectrometer, and full-scan mass spectra are acquired over the relevant m/z range.
-
Data Analysis:
-
The mass spectra will show a cluster of ions corresponding to the different isotopologues (d0, d1, d2, etc.).
-
The relative abundance of each isotopologue is determined by integrating the peak areas from the extracted ion chromatograms.[3][5]
-
The isotopic purity is calculated based on the relative abundance of the desired d2 isotopologue compared to the other isotopologues.
-
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of the deuterated cortisone is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra are acquired.
-
Data Interpretation:
-
In the ¹H NMR spectrum, the disappearance or significant reduction of signals corresponding to the protons at the C6 and C7 positions confirms the location of deuterium labeling.
-
NMR can also provide information on the relative percentage of isotopic purity.[4]
-
Quantitative Data Summary
The following table summarizes typical data obtained during the synthesis and analysis of deuterated cortisone.
| Parameter | Method | Typical Value | Reference |
| Chemical Purity | HPLC | >95% | [] |
| Isotopic Enrichment (d2) | Mass Spectrometry | >98% | [7] |
| Molecular Weight (C₂₁H₂₆D₂O₅) | - | 362.46 g/mol | [7] |
| Deuteration Positions | NMR | C6, C7 | [1] |
Note: The availability of [6,7-²H]cortisone provides a valuable tool for future studies on the metabolism of cortisone in human tissues.[1] Isotopically labeled steroids are widely used as internal standards in mass spectrometry for the precise quantification of their unlabeled counterparts in biological samples.[][9]
References
- 1. A concise method for the preparation of deuterium-labeled cortisone: synthesis of [6,7-2H]cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. almacgroup.com [almacgroup.com]
- 7. Cortisone (1,2-Dâ, 98%) CP 95% - Cambridge Isotope Laboratories, DLM-8863-PK [isotope.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Cortisone-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing cortisone-d2 (B15142193) as an internal standard in quantitative analysis, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Principles: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard is a direct application of isotope dilution mass spectrometry (IDMS), a powerful technique for highly accurate and precise quantification.[1][2][3] The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of the sample preparation process.[2] This "spiking" establishes a fixed ratio of the naturally occurring analyte (cortisone) to its heavier isotopic counterpart.
Because this compound is chemically and physically almost identical to cortisone (B1669442), it undergoes the same variations throughout the entire analytical workflow.[2] This includes extraction efficiency, potential degradation, and ionization efficiency in the mass spectrometer.[2] Consequently, any loss of the analyte during sample processing will affect both the native and the labeled forms equally, preserving the crucial isotope ratio.[1] By measuring the altered isotope ratio of the analyte in the spiked sample, the original concentration of the analyte can be determined with high accuracy.[1]
Key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4][5] this compound co-elutes with cortisone and experiences the same matrix effects, allowing for reliable correction.[6]
-
Compensation for Sample Loss: Any loss of the analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by the internal standard, thus not affecting the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for variations in the analytical process, deuterated internal standards significantly enhance the precision and accuracy of the measurement.[7]
Mechanism of Action in LC-MS/MS Analysis
In a typical LC-MS/MS workflow for cortisone quantification, both cortisone and the added this compound are co-extracted from the biological matrix, chromatographically separated from other sample components, and then detected by the mass spectrometer.
The mass spectrometer is set to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[8] Since this compound has a higher mass than cortisone due to the presence of deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer.
-
Cortisone: The precursor ion (Q1) is m/z 361.1. A characteristic product ion (Q3) for quantification is m/z 163.1.[8]
-
This compound: The precursor ion (Q1) is m/z 363.1. The product ion (Q3) will be the same as for unlabeled cortisone, m/z 163.1.[8]
The instrument measures the peak areas of both the analyte (cortisone) and the internal standard (this compound). The ratio of these peak areas is then used to calculate the concentration of cortisone in the original sample by comparing it to a calibration curve prepared with known concentrations of cortisone and a constant concentration of this compound.
Quantitative Data
The following table summarizes typical MRM transitions and other quantitative parameters for the analysis of cortisone using this compound as an internal standard.
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Cortisone | 361.1 | 163.1 | 21 | [9] |
| Cortisone | 361.1 | 121.0 | 30 | [9] |
| This compound | 363.1 | 163.1 | - | [8] |
Experimental Protocols
A generalized experimental protocol for the quantification of cortisone in a biological matrix (e.g., serum, urine) using this compound as an internal standard is outlined below. This protocol integrates common sample preparation techniques.
4.1. Materials and Reagents
-
Cortisone analytical standard
-
This compound internal standard
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and ethyl acetate
-
Formic acid
-
Biological matrix (e.g., serum, plasma, urine)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or 96-well plates
4.2. Sample Preparation
-
Spiking: To a known volume of the biological sample (e.g., 250 µL of serum), add a precise amount of the this compound internal standard solution.[9]
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile (e.g., 750 µL) to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.[9]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add an extraction solvent such as ethyl acetate. Vortex to mix and then centrifuge to separate the aqueous and organic layers. The organic layer containing the steroids is then transferred to a new tube.[9]
-
Solid-Phase Extraction (SPE): Alternatively, the supernatant can be loaded onto a pre-conditioned SPE cartridge. The cartridge is then washed to remove interferences, and the analytes are eluted with an appropriate solvent like methanol.[10]
-
-
Evaporation and Reconstitution: Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.[9] Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[8]
4.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
Caption: Experimental workflow for cortisone quantification using this compound.
Caption: Logical relationship of cortisone and this compound in IDMS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. benchchem.com [benchchem.com]
Understanding the Mass Shift of Cortisone-d2: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles behind the mass shift of Cortisone-d2, a critical internal standard for the accurate quantification of cortisone (B1669442) in complex biological matrices. This document provides a comprehensive overview of the underlying mass spectrometry principles, detailed experimental protocols, and relevant biological pathways, serving as a vital resource for professionals in drug development and bioanalysis.
The Principle of Mass Shift with Deuterated Internal Standards
In quantitative mass spectrometry, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest accuracy and precision.[1] this compound is the deuterium-labeled analogue of cortisone and serves as an ideal internal standard.[2] The "mass shift" is the deliberate increase in the molecular weight of the internal standard compared to the endogenous analyte. This is achieved by replacing one or more hydrogen atoms with their heavier isotope, deuterium (B1214612).[3]
This mass difference allows the mass spectrometer to distinguish between the analyte (cortisone) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties.[3] This co-elution behavior is crucial for compensating for variations during sample preparation and analysis, such as extraction efficiency and matrix effects, which can suppress or enhance the analyte signal.[1][4]
Quantitative Data Presentation
The mass shift of this compound is a result of the incorporation of two deuterium atoms. The following table summarizes the theoretical and observed mass-to-charge ratios (m/z) for cortisone and this compound, which are fundamental for developing selective and sensitive LC-MS/MS methods.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) |
| Cortisone | C₂₁H₂₈O₅ | 360.19 | 361.2 | 163.1 | 343.2 |
| This compound | C₂₁H₂₆D₂O₅ | 362.20 | 363.2 | 165.1 | - |
Note: The observed m/z values can vary slightly depending on the instrument and ionization conditions.
Experimental Protocols
The accurate quantification of cortisone using this compound as an internal standard relies on robust and reproducible experimental protocols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and selectivity.[4][5]
Sample Preparation
The goal of sample preparation is to extract cortisone and this compound from the biological matrix (e.g., serum, plasma, urine) and remove potential interferences.[4] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4][6]
2.1.1 Protein Precipitation (PPT)
A straightforward and rapid method, but it may result in less clean extracts compared to other techniques.[4]
-
To 100 µL of the sample (e.g., serum), add 300 µL of acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2.1.2 Liquid-Liquid Extraction (LLE)
This method offers cleaner extracts than PPT.[4]
-
To a 200 µL plasma sample enriched with this compound, add a suitable organic solvent such as dichloromethane (B109758) and isopropanol.[7]
-
Vortex the mixture to ensure thorough extraction of the analytes into the organic phase.[7]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2.1.3 Solid-Phase Extraction (SPE)
SPE provides the cleanest samples and is often necessary for achieving the lowest detection limits.[4]
-
Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the cortisone and this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
Liquid Chromatography (LC)
Reversed-phase chromatography is typically used for the separation of corticosteroids.[8]
-
Column: A C18 or PFP (pentafluorophenyl) column (e.g., 2.1 x 100 mm, <3 µm particle size) is commonly employed.[8]
-
Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) fluoride.[8]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid or ammonium fluoride.[8]
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation and peak shape.[8]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is often heated (e.g., 40 °C) to improve peak shape and reduce viscosity.
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantification.[9]
-
Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used, typically in positive ion mode.[9]
-
Precursor Ion (Q1): The protonated molecules [M+H]⁺ of cortisone (m/z 361.2) and this compound (m/z 363.2) are selected in the first quadrupole.[10]
-
Collision-Induced Dissociation (CID): In the second quadrupole (collision cell), the precursor ions are fragmented.
-
Product Ions (Q3): Specific product ions for cortisone (e.g., m/z 163.1) and this compound (e.g., m/z 165.1) are monitored in the third quadrupole.[10]
Visualization of Relevant Pathways and Workflows
Understanding the biological context of cortisone is crucial for interpreting analytical results. Cortisone is a glucocorticoid hormone involved in the stress response, which is regulated by the Hypothalamic-Pituitary-Adrenal (HPA) axis.[11] Its effects are mediated through the glucocorticoid receptor signaling pathway.
Below are diagrams created using the DOT language to illustrate a typical experimental workflow and the HPA axis signaling pathway.
Conclusion
The mass shift of this compound is a fundamental principle that enables its use as a highly effective internal standard for the accurate and precise quantification of cortisone by LC-MS/MS. A thorough understanding of the experimental protocols and the biological pathways in which cortisone is involved is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive resource to support the development and implementation of robust bioanalytical methods for corticosteroid analysis.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. synnovis.co.uk [synnovis.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Cortisone-d2: A Technical Guide to Analysis and Specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the certificate of analysis, specifications, and analytical methodologies for Cortisone-d2. This deuterated analog of cortisone (B1669442) is a critical internal standard for quantitative analysis in various research and development applications, particularly in mass spectrometry-based assays.
Certificate of Analysis and Specifications
The quality and purity of this compound are paramount for its use as an internal standard. A Certificate of Analysis (CoA) provides key data on its identity and purity. While a specific CoA for this compound was not publicly available, the following table summarizes typical specifications based on available data for closely related deuterated steroids, such as Hydrothis compound, and general industry standards for such compounds.
Table 1: Representative Specifications for this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| 1H NMR Spectrum | Consistent with structure | Conforms | 1H NMR |
| Mass Spectrum | Consistent with structure | Conforms | Mass Spectrometry |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 98.32%[1] | HPLC |
| Isotopic Enrichment | |||
| Isotopic Purity (d2) | ≥ 98% | 97.80%[1] | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | Report Value | d0=0.75%, d1=1.45%[1] | Mass Spectrometry |
| Physical Properties | |||
| Molecular Formula | C21H26D2O5 | C21H26D2O5 | - |
| Molecular Weight | 362.46 g/mol | 362.46 g/mol | - |
Note: Typical values are based on a Certificate of Analysis for Hydrothis compound and are for representative purposes.[1]
Experimental Protocols
Accurate quantification using this compound as an internal standard relies on robust and well-defined analytical methods. The following sections detail the typical experimental protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the chemical purity of this compound.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Column : A reversed-phase C18 column is a common choice for steroid analysis.
-
Mobile Phase : A gradient or isocratic elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. A small amount of acid, such as formic acid, is often added to improve peak shape.
-
Detection : UV detection at a wavelength where the analyte has maximum absorbance (e.g., 240 nm for corticosteroids) is used to monitor the elution.
-
Method : A solution of this compound is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by comparing the area of the main peak to the total area of all peaks detected in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
LC-MS/MS is the gold standard for the quantitative analysis of steroids in biological matrices due to its high sensitivity and selectivity.[2] this compound is an ideal internal standard for the quantification of endogenous cortisone.
-
Sample Preparation :
-
Protein Precipitation : For plasma or serum samples, a simple protein precipitation step can be performed by adding a cold organic solvent like acetonitrile.
-
Solid-Phase Extraction (SPE) : For more complex matrices like urine, SPE is often employed to remove interfering substances and concentrate the analyte.[3] This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analyte with an appropriate solvent.
-
-
Liquid Chromatography :
-
Column : A reversed-phase C18 or similar column is used to chromatographically separate this compound and the analyte (cortisone) from other matrix components.
-
Mobile Phase : A gradient elution with water and methanol or acetonitrile, both containing a small percentage of formic acid, is commonly used.
-
-
Mass Spectrometry :
-
Ionization : Positive mode Electrospray Ionization (ESI+) is a common technique for ionizing corticosteroids.
-
Detection : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both cortisone and this compound are monitored. The mass difference between the analyte and the deuterated standard should be sufficient to prevent isotopic overlap, with a mass increase of +3 amu or more generally recommended.[4]
-
-
Quantification : A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the known concentrations of the analyte. The concentration of the analyte in unknown samples is then determined by interpolating from this calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
1H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and verifying the position of deuterium labeling.
-
Sample Preparation : A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation : A high-field NMR spectrometer is used to acquire the 1H NMR spectrum.
-
Analysis : The resulting spectrum is analyzed for chemical shifts, coupling constants, and signal integrations. The absence or significant reduction of signals at specific positions in the spectrum, compared to the spectrum of unlabeled cortisone, confirms the location of the deuterium atoms.
Quality Control and Workflow
The manufacturing and release of a deuterated internal standard like this compound follow a stringent quality control workflow to ensure its suitability for quantitative applications.
Caption: Quality Control Workflow for Deuterated Internal Standards.
This diagram illustrates the key stages in the production and quality assessment of this compound, from the initial raw materials to the final product release. Each step involves rigorous testing and documentation to ensure the final product meets the required specifications for identity, purity, and isotopic enrichment.
References
A Technical Guide to the Safe Handling and Storage of Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safe handling and storage conditions for Cortisone-d2. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related compounds, such as Cortisone and Hydrothis compound, to establish best practices. It is prudent to handle this compound with the same level of caution as its non-deuterated counterpart, as isotopic labeling is unlikely to alter its toxicological profile.[1]
Hazard Identification and Classification
Safe Handling Protocols
A multi-layered approach to personal protective equipment (PPE) and engineering controls is essential to minimize exposure during the handling of this compound powder.[1]
Personal Protective Equipment (PPE)
To prevent skin contact, inhalation, and ingestion, the following PPE is recommended:
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if exposure limits may be exceeded or if irritation is experienced. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
| Hand Protection | Gloves | Wear two pairs of powder-free, disposable gloves (e.g., nitrile).[1] |
| Body Protection | Gown/Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[1] |
| Eye Protection | Goggles | Safety glasses with side shields or chemical splash goggles should be worn.[1] |
Engineering Controls
Engineering controls are the most effective means of minimizing exposure to hazardous powders.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement primary engineering controls.[1]
-
Containment: Use a chemical fume hood or a glove box when handling the powder.
General Hygiene Practices
-
Avoid inhalation, and contact with eyes and skin.[3]
-
Avoid dust and aerosol formation.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.
-
Wash hands thoroughly after handling.
Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.
| Parameter | Recommendation |
| Temperature | Keep container tightly sealed in a cool, well-ventilated area. A recommended storage temperature is 4°C.[3] For unreconstituted hydrocortisone (B1673445) sodium succinate, a controlled room temperature of 20°C to 25°C (68°F to 77°F) is recommended.[4][5] |
| Light | Protect from light.[3] |
| Incompatible Materials | Strong oxidizing agents.[6] |
Stability and Degradation
General Degradation Pathways
Corticosteroids can degrade via several mechanisms, including:
-
Oxidation: This is a primary degradation pathway, particularly at the C17 side chain.[8]
-
Hydrolysis: Hydrolysis of ester groups can occur.
-
Photochemical reactions: Degradation of the A-ring can be induced by light.[8]
Experimental Protocol for Stability Testing (General)
A forced degradation study is a common method to predict the chemical stability of a substance. The following is a generalized protocol that can be adapted for this compound:
-
Sample Preparation: Prepare solutions of this compound in relevant solvents (e.g., ethanol, water).
-
Stress Conditions: Expose the solutions to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with a solution of hydrogen peroxide.
-
Thermal Stress: Expose the solid and solutions to high temperatures.
-
Photostability: Expose the solid and solutions to UV light.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Characterization: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of any significant degradation products.
Disposal
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]
-
Segregate: Do not mix hazardous pharmaceutical waste with other waste streams.[1]
-
Contain: Place all contaminated items in a leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste."[1]
-
Store: Store the waste container in a secure, designated area away from general laboratory traffic.[1]
-
Dispose: Dispose of contents/container to an approved waste disposal plant.[6]
First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[3]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes.[3]
-
Inhalation: Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[3]
-
Ingestion: Wash out the mouth with water; do NOT induce vomiting; call a physician.[3]
Diagrams
Safe Handling and Storage Workflow for this compound
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. isotope.com [isotope.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. globalrph.com [globalrph.com]
- 6. fishersci.com [fishersci.com]
- 7. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Service not available - Information and Technology Services (ITS) - Utrecht University [uu.nl]
Applications of Cortisone-d2 in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cortisone-d2, a deuterium-labeled stable isotope of cortisone (B1669442), has become an indispensable tool in biomedical research, particularly in the accurate quantification of endogenous cortisone and the elucidation of metabolic pathways. Its near-identical physicochemical properties to the unlabeled analyte, combined with its distinct mass-to-charge ratio, make it the gold standard as an internal standard in mass spectrometry-based assays. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, quantitative performance data, and visualizations of relevant biological pathways and analytical workflows.
Core Applications of this compound
The primary applications of this compound in biomedical research can be categorized into two main areas: as an internal standard for quantitative analysis and as a tracer for metabolic studies.
Internal Standard in Mass Spectrometry
This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the precise quantification of cortisone in various biological matrices, including serum, plasma, and urine.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for correcting for variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as fluctuations in instrument response.[4][5] By adding a known amount of this compound to a sample at the beginning of the analytical workflow, any loss of the analyte during processing will be mirrored by a proportional loss of the internal standard, ensuring accurate quantification.[5]
Tracer in Metabolic Studies
Deuterium-labeled steroids, including analogs of cortisone, are valuable tools for investigating the dynamics of steroid metabolism in vivo.[3][6][7][8] Specifically, they are used to study the activity of enzymes involved in the interconversion of cortisol and cortisone, namely 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and type 2 (11β-HSD2).[6][7][8] By administering a deuterium-labeled steroid and tracking the appearance of its metabolites, researchers can gain insights into the rates of specific metabolic reactions in different tissues and physiological states.[3]
Quantitative Data Presentation
The use of this compound as an internal standard significantly enhances the accuracy and precision of cortisone quantification. The following tables summarize typical performance characteristics of LC-MS/MS methods utilizing this compound.
Table 1: Performance Characteristics of Cortisone Quantification using this compound Internal Standard
| Parameter | Serum/Plasma | Urine |
| Linearity Range | 0.5 - 100 ng/mL | 2 - 1000 nmol/L[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 2 nmol/L[9] |
| Intra-assay Precision (%CV) | < 10% | 1.2 - 6.0%[9] |
| Inter-assay Precision (%CV) | < 15% | 3.4 - 6.2%[9] |
| Accuracy/Recovery | 85 - 115% | 94.1 - 106.9%[9] |
Table 2: Comparison of Internal Standards for Cortisone Quantification
| Feature | This compound (Deuterium-labeled) | 13C-labeled Cortisone | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled cortisone.[4] | Typically co-elutes perfectly with unlabeled cortisone.[4] | The "isotope effect" from the larger deuterium (B1214612) atom can alter physicochemical properties, leading to potential chromatographic separation. Lack of perfect co-elution can impact quantification accuracy, especially with significant matrix effects.[4] |
| Compensation for Matrix Effects | Sub-optimal if chromatographic separation occurs. | Superior. | Co-elution ensures that both the analyte and internal standard experience the same degree of ion suppression or enhancement, allowing for more accurate correction.[4] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Cortisone
3.1.1. Liquid-Liquid Extraction (LLE) from Serum/Plasma
-
Sample Aliquoting: Pipette 200 µL of serum or plasma into a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 10 ng in 50 µL of methanol).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 4000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a new tube and add 3 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.
3.1.2. Solid-Phase Extraction (SPE) from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase solution in acetate (B1210297) buffer (pH 5.0) and incubate at 55°C for 3 hours to deconjugate steroid metabolites. After hydrolysis, add the this compound internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Instrumental Parameters
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A typical gradient starts at 30-40% B, increases to 95% B over 5-7 minutes, holds for 1-2 minutes, and then re-equilibrates.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Cortisone: [M+H]+ → specific product ion
-
This compound: [M+H]+ → corresponding product ion with a +2 Da shift
-
GC-MS Analysis with Derivatization
For GC-MS analysis, steroids require derivatization to increase their volatility and thermal stability.
-
Extraction: Perform LLE or SPE as described above.
-
Derivatization: To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient for separation. Detection is performed in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Mandatory Visualizations
Signaling Pathway: Cortisol-Cortisone Interconversion
Caption: Cortisol-Cortisone interconversion by 11β-HSD enzymes.
Experimental Workflow: Steroid Profiling using this compound
Caption: Typical workflow for steroid analysis using this compound.
Conclusion
This compound is a powerful and essential tool for researchers, scientists, and drug development professionals involved in steroid analysis and endocrinology research. Its application as an internal standard in mass spectrometry-based methods provides the accuracy and precision necessary for reliable quantification of cortisone in complex biological matrices. Furthermore, its use as a metabolic tracer offers valuable insights into the dynamic processes of steroid metabolism. The detailed protocols and data presented in this guide serve as a practical resource for the implementation of methodologies leveraging the unique advantages of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scni.ox.ac.uk [scni.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. 11beta-hydroxysteroid dehydrogenases: changing glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comprehensive Technical Guide to the Solubility of Cortisone-d2 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Cortisone-d2 in various organic solvents. Given the general understanding that the deuteration of a molecule has a negligible effect on its solubility compared to its non-deuterated counterpart, this document leverages solubility data for cortisone (B1669442) and hydrocortisone (B1673445) as a robust proxy for this compound. This guide is intended to be a vital resource for researchers and professionals involved in the formulation, analysis, and handling of this deuterated corticosteroid.
Quantitative Solubility Data
The solubility of a compound is a critical physicochemical property influencing its behavior in various applications, from drug delivery to materials science. The following table summarizes the quantitative solubility of cortisone and hydrocortisone in a range of common organic solvents. This data is essential for selecting appropriate solvents for synthesis, purification, formulation, and analytical testing.
| Solvent | Cortisone/Hydrocortisone | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | Cortisone | 72 | Not Specified |
| Dimethylformamide (DMF) | Hydrocortisone | ~30 | Not Specified |
| Ethanol | Hydrocortisone | ~15 | 25 |
| Chloroform:Methanol (1:1) | Cortisone | 50 | Not Specified |
| Methanol | Hydrocortisone | 6.2 | 25 |
| Acetone | Hydrocortisone | 9.3 | 25 |
| Chloroform | Hydrocortisone | 1.6 | 25 |
| Propylene Glycol | Hydrocortisone | 12.7 | 25 |
| Diethyl Ether | Hydrocortisone | ~0.35 | 25 |
Experimental Protocols
Accurate and reproducible solubility data is contingent on standardized experimental protocols. The following sections detail the widely accepted shake-flask method for determining thermodynamic solubility.
Principle of the Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The method involves adding an excess amount of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is measured, which represents the solubility of the compound at that specific temperature.
Materials and Equipment
-
This compound (or Cortisone/Hydrocortisone as a proxy)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or other suitable analytical instrumentation
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
Add a precise volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is recommended to perform a preliminary experiment to determine the time required to achieve a constant concentration.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in the tested solvent.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Glucocorticoid Receptor Signaling Pathway
Cortisone, as a glucocorticoid, exerts its physiological effects by binding to the glucocorticoid receptor (GR). The following diagram depicts the simplified signaling pathway of glucocorticoids.
Technical Guide: The Application of Cortisone-d2 as a Tracer in Preliminary Studies
This technical guide provides an in-depth overview of the use of deuterated cortisone (B1669442), specifically 1,2-[²H]₂-Cortisone (Cortisone-d2), as a stable isotope tracer for investigating steroid metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and metabolic studies. It details the underlying principles, experimental methodologies, and quantitative data from key preliminary studies, offering a comprehensive resource for designing and interpreting tracer-based experiments.
Introduction: The Principle of Deuterated Tracers in Steroid Metabolism
The interconversion of hormonally active cortisol and inactive cortisone is a critical control point in glucocorticoid signaling, primarily regulated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. 11β-HSD1 predominantly converts cortisone to cortisol (a reductase), amplifying local glucocorticoid action, while 11β-HSD2 inactivates cortisol by converting it to cortisone (a dehydrogenase).[1] Dysregulation of this process is implicated in various metabolic diseases.
Stable isotope tracers, such as this compound, are invaluable tools for quantifying these dynamic processes in vivo. The core principle lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow the rate of metabolic reactions involving the cleavage of this bond.[2] However, for tracer studies, the goal is for the tracer to behave identically to the endogenous molecule (the tracee). Studies have validated that this compound is a suitable substrate for human 11β-HSD1 with no significant isotope effect observed on its kinetics, making it an effective tool to trace the dehydrogenase activity (cortisol to cortisone conversion) without altering the underlying biological processes.[3][4] By introducing a known amount of this compound and measuring its dilution by endogenous cortisone, researchers can calculate the rate of cortisone production.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from preliminary studies using this compound and related deuterated steroid tracers.
Table 1: In Vivo Pharmacokinetics of this compound in Healthy Humans
| Parameter | Value | Unit | Study Reference |
| Half-life (t½) | 57.5 | min | [3] |
| 48.9 | min | [4] | |
| Volume of Distribution (Vd) | 47.0 | L | [3] |
| 39.5 | L | [4] | |
| Area Under the Curve (AUC) | 494 | nmol/L per min | [3] |
| Clearance | 0.27 | L/min | [4] |
| Whole Body Cortisone Production | 21.5 ± 5.1 | nmol/min | [4] |
Table 2: In Vitro Kinetic Parameters of this compound in HEK293 Cells Expressing 11β-HSD1
| Parameter | This compound | Endogenous Cortisone | Unit | Study Reference |
| Vmax | 1.8 ± 0.6 | 2.2 ± 0.8 | pmol/min per 10⁵ cells | [4] |
| Apparent Km | 2.3 ± 1.0 | 2.8 ± 1.3 | µM | [4] |
Table 3: Tissue-Specific Cortisol/Cortisone Interconversion Rates Measured with Deuterated Tracers
| Tissue | Process | Rate | Unit | Study Reference |
| Splanchnic (Liver) | Cortisol Release | 64.0 ± 11.4 | nmol/min | [3] |
| Splanchnic (Liver) | Cortisone Release | 19.5 ± 2.8 | nmol/min | [3] |
| Skeletal Muscle | Cortisol Release | 19.7 ± 4.1 | pmol/100 mL/min | [3] |
| Skeletal Muscle | Cortisone Release | 15.2 ± 5.8 | pmol/100 mL/min | [3] |
| Subcutaneous Adipose | Cortisone Release | 38.7 ± 5.8 | pmol/100 g/min | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a tracer. The following protocols are synthesized from published studies.
This protocol describes a steady-state infusion method to determine whole-body cortisone production.
-
Subject Preparation: Healthy volunteers are studied after an overnight fast to achieve baseline metabolic conditions. An intravenous cannula is inserted into each forearm for tracer infusion and blood sampling.
-
Tracer Administration:
-
A priming (bolus) dose of this compound (e.g., 76 µg) is administered to rapidly achieve a target plasma concentration.[4]
-
This is immediately followed by a continuous, steady-state intravenous infusion of this compound (e.g., 105 µ g/hour ) for a period of 3-4 hours to allow the tracer to equilibrate in the body.[4]
-
-
Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals (e.g., every 10-15 minutes) during the final hour of the infusion to confirm steady-state conditions have been reached.
-
Sample Processing: Blood samples are collected into heparinized tubes, centrifuged immediately to separate plasma, and stored at -80°C until analysis.
-
Analysis: See Protocol 3.2 for LC-MS/MS quantification.
-
Calculation: The cortisone production rate is calculated from the dilution of the infused this compound tracer by endogenously produced cortisone at steady state.
This protocol provides a general procedure for the simultaneous measurement of endogenous steroids and their deuterated tracers in plasma.
-
Materials and Reagents:
-
Cortisone, Cortisol, this compound standards.
-
Deuterated internal standard (e.g., Cortodoxone-d2).[5]
-
Methanol, water (LC-MS grade), formic acid.
-
Methyl tert-butyl ether (MTBE) for extraction.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard working solution to account for extraction variability.[5]
-
Vortex briefly to mix.
-
Add 1 mL of MTBE and vortex vigorously for 1-2 minutes to extract steroids.[5]
-
Centrifuge at >3000 x g for 5-10 minutes to separate the organic and aqueous layers.[5]
-
Transfer the upper organic layer containing the steroids to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[5]
-
Reconstitute the dried extract in 100 µL of a mobile phase solution (e.g., 50:50 methanol:water with 0.1% formic acid) for analysis.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Methanol with 0.1% formic acid.[5]
-
Gradient: A typical gradient starts with a lower percentage of organic phase (B), ramping up to a high percentage to elute the analytes, followed by a re-equilibration period.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify each analyte by monitoring a specific precursor ion to product ion transition. Unique transitions are required for cortisol, cortisone, and this compound.
-
-
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the metabolic pathways and experimental processes involved in this compound tracer studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recycling Between Cortisol and Cortisone in Human Splanchnic, Subcutaneous Adipose, and Skeletal Muscle Tissues In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Cortisone-d2 LC-MS/MS Method Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cortisone (B1669442), utilizing cortisone-d2 (B15142193) as a stable isotope-labeled internal standard. The accurate measurement of cortisone, a key glucocorticoid hormone, is critical in various fields, including clinical diagnostics, endocrinology research, and pharmaceutical development. LC-MS/MS has become the gold standard for steroid analysis due to its high sensitivity, specificity, and ability to multiplex.[1] The use of a deuterated internal standard like this compound is essential for correcting variations during sample preparation and instrumental analysis, thereby ensuring the accuracy and reliability of the results.
These application notes offer detailed experimental protocols for sample preparation from biological matrices, optimized liquid chromatography and mass spectrometry conditions, and a summary of method validation parameters based on established analytical guidelines.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of cortisone using this compound as an internal standard. The data is compiled from various sources to provide a comprehensive overview of expected method performance.
| Validation Parameter | Typical Performance Characteristics |
| Linearity Range | 1.0 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 - 2.5 ng/mL[2] |
| Limit of Detection (LOD) | 0.2 - 1.0 ng/mL[2] |
| Intra-Assay Precision (%CV) | 3.6% to 6.0%[2] |
| Inter-Assay Precision (%CV) | 1.9% to 5.8%[2] |
| Accuracy (% Bias) | 89.2% to 98.8%[2] |
| Recovery | 77.1% to 81.6%[2] |
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is crucial for removing matrix interferences and achieving the desired sensitivity.[2] Three common methods are detailed below.
a) Protocol for Protein Precipitation (PPT)
This is a simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of biological matrix (e.g., serum, plasma) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
b) Protocol for Liquid-Liquid Extraction (LLE)
LLE offers cleaner extracts compared to PPT and is effective in removing non-polar interferences.
-
To 100 µL of biological matrix in a glass tube, add the this compound internal standard.
-
Add 1 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
c) Protocol for Solid-Phase Extraction (SPE)
SPE provides the cleanest extracts and is ideal for methods requiring the lowest detection limits.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 100 µL of the biological sample (pre-spiked with this compound internal standard) with 100 µL of 2% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the cortisone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 40% B, linear gradient to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Cortisone | Precursor Ion (Q1): 361.2 m/z, Product Ion (Q3): 163.1 m/z (Quantifier) |
| Precursor Ion (Q1): 361.2 m/z, Product Ion (Q3): 343.2 m/z (Qualifier) | |
| This compound | Precursor Ion (Q1): 363.2 m/z, Product Ion (Q3): 163.1 m/z (Quantifier) |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for this compound LC-MS/MS analysis.
Caption: Simplified steroidogenesis pathway showing the interconversion of cortisol and cortisone.
References
Application Notes and Protocols for the Use of Cortisone-d2 in Urine Steroid Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urine steroid profiling is a critical diagnostic and research tool for assessing adrenal function and investigating a range of endocrine disorders, including Cushing's syndrome, Addison's disease, and congenital adrenal hyperplasia. The accurate quantification of steroid hormones and their metabolites provides a comprehensive snapshot of steroidogenesis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and throughput.[1] The use of stable isotope-labeled internal standards is paramount for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[2] Cortisone-d2 is a deuterated analog of endogenous cortisone (B1669442), making it an ideal internal standard for the quantification of cortisone in urine. Its physicochemical properties closely mimic those of the analyte, ensuring it behaves similarly throughout the analytical workflow, from extraction to detection.[3] This document provides a detailed protocol for the use of this compound in the quantitative analysis of urinary steroids by LC-MS/MS.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for urinary cortisone analysis using a deuterated internal standard like this compound. These values are compiled from various studies and serve as a general guideline for method validation.[1][4][5][6]
Table 1: Method Performance Characteristics for Urinary Cortisone Analysis
| Parameter | Typical Performance |
| Linearity Range | 0.25 - 500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.25 - 6 nmol/L[4][5] |
| Intra-day Precision (%CV) | < 6%[5] |
| Inter-day Precision (%CV) | < 8%[5] |
| Accuracy (Recovery %) | 97 - 123%[1] |
Table 2: Example MRM Transitions for Cortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisone (Quantifier) | 361.2 | 163.1 | Instrument Dependent |
| Cortisone (Qualifier) | 361.2 | 343.2 | Instrument Dependent |
| This compound (Internal Standard) | 363.2 | 165.1 | Instrument Dependent |
Note: Optimal MRM transitions and collision energies are instrument-dependent and require empirical determination.
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
This protocol describes a common and robust method for the extraction and cleanup of unconjugated steroids from urine.
Materials:
-
Urine samples
-
This compound internal standard solution
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 1 mL aliquot of urine at 4000 x g for 10 minutes to remove particulate matter.
-
To 500 µL of the urine supernatant, add the this compound internal standard solution.
-
Add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution and incubate at 55°C for 3 hours to deconjugate the steroids.[7]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the incubated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the steroids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode.
Table 3: Typical Liquid Chromatography (LC) and Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 4500 V |
| Dwell Time | 100 ms |
Gradient Elution Profile:
A typical gradient starts at a lower percentage of organic mobile phase (B) and gradually increases to elute the more hydrophobic steroids.
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 8.0 | 95 |
| 9.0 | 95 |
| 9.1 | 30 |
| 12.0 | 30 |
Note: The gradient profile should be optimized based on the specific column and analytes of interest to achieve the best chromatographic separation.
Visualizations
Caption: Experimental workflow for urine steroid profiling.
Caption: Simplified steroidogenesis pathway showing key hormones.
References
- 1. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cortisone-d2 Analysis in Plasma
These application notes provide detailed protocols for the extraction and clean-up of Cortisone-d2 from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Three common techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
This compound is a deuterated stable isotope of cortisone (B1669442), often used as an internal standard in quantitative bioanalysis. Accurate measurement of cortisone levels in plasma is crucial for various clinical and research applications. Plasma, however, is a complex biological matrix containing proteins, lipids, and other endogenous substances that can interfere with LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.[1] Therefore, effective sample preparation is a prerequisite for reliable results.
This document outlines the principles, advantages, and disadvantages of PPT, LLE, and SPE, followed by detailed experimental protocols and a summary of expected performance data.
Sample Preparation Techniques: An Overview
The selection of an appropriate sample preparation technique depends on factors such as the required level of sample cleanliness, desired analyte concentration, sample volume, and throughput needs.
-
Protein Precipitation (PPT): This is a simple and rapid method that involves adding a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) to the plasma sample to denature and precipitate proteins.[2][3] While fast and inexpensive, PPT is the least effective at removing other matrix components like phospholipids (B1166683), which can lead to significant matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases (typically an aqueous and an organic phase). This technique offers cleaner extracts than PPT and can provide some degree of analyte concentration.[4] However, it can be more labor-intensive and may involve the use of hazardous chlorinated solvents.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[6][7] It generally provides the cleanest extracts, leading to minimal matrix effects and the best sensitivity.[7][8] SPE can be more time-consuming and costly than PPT and LLE, but it is amenable to automation.[6]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different sample preparation techniques when analyzing cortisone or similar steroids in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Variable, can be >90% but prone to analyte loss due to co-precipitation | 66.5% - 104.8%[5] | 42% - 99%[9][10] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL[11][12] | 1.5 - 4.0 µg/L[5] | 5 pg/mL - 10 pg/mL[7][9] |
| Matrix Effect | Significant ion suppression (up to 50%) due to phospholipids[3] | Moderate ion suppression (15.3% - 27.3%)[5] | Minimal, >95% of phospholipids can be removed[8] |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Solvent Consumption | Moderate | High | Moderate |
Experimental Protocols
Protein Precipitation (PPT)
This protocol describes a simple and rapid method for removing the majority of proteins from a plasma sample.
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
This compound internal standard (IS) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to plasma).[13]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate the sample on ice for 10 minutes to further enhance precipitation.[14]
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Protein Precipitation Workflow
Liquid-Liquid Extraction (LLE)
This protocol provides a method for extracting this compound from plasma with a higher degree of purity compared to PPT.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
Methyl tert-butyl ether (MTBE) or Dichloromethane/Isopropanol (98:2 v/v)[15]
-
0.1% Formic acid in water
-
Glass centrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Pipette 200 µL of plasma into a 10 mL glass centrifuge tube.[16]
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 0.1% formic acid in water.[15]
-
Add 1 mL of MTBE or Dichloromethane/Isopropanol.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at 4,000 rpm for 10 minutes to separate the two phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727):water).
-
The sample is now ready for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)
This protocol describes a highly selective method for purifying this compound from plasma, resulting in the cleanest extract for sensitive analysis. A mixed-mode or reversed-phase SPE cartridge is typically used.
Materials:
-
Plasma sample
-
This compound internal standard (IS) solution
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
SPE vacuum manifold
-
Methanol (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 20 µL of the this compound internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of deionized water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
-
Dry the cartridge under high vacuum for 5-10 minutes.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
The sample is now ready for LC-MS/MS analysis.
Solid-Phase Extraction Workflow
References
- 1. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itspsolutions.com [itspsolutions.com]
- 7. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. protocols.io [protocols.io]
- 16. A practical approach to supported liquid extraction and measurement of 18 steroids in plasma and serum by targeted liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cortisone-d2 Internal Standard for Adrenal Insufficiency Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cortisone-d2 as an internal standard for the accurate quantification of cortisol and other key steroids in the context of adrenal insufficiency research. The protocols outlined below leverage the stability and chemical similarity of isotope-labeled standards to ensure high precision and accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analyses.
Introduction to Adrenal Insufficiency and the Role of Steroid Profiling
Adrenal insufficiency is a condition characterized by the inadequate production of steroid hormones, primarily cortisol, by the adrenal glands.[1][2][3] This can result from primary adrenal failure (Addison's disease) or secondary/tertiary adrenal insufficiency due to hypothalamic-pituitary-adrenal (HPA) axis dysfunction.[2][3][4] Clinical manifestations can range from chronic symptoms like fatigue and weight loss to life-threatening adrenal crises.[3]
Accurate measurement of steroid hormones is crucial for the diagnosis and management of adrenal insufficiency.[5][6] While immunoassays have traditionally been used, LC-MS/MS has emerged as the gold standard due to its superior specificity, sensitivity, and the ability to perform multi-steroid profiling from a single sample.[5][7] This allows for a comprehensive assessment of the steroidogenic pathways, providing valuable insights into the specific enzyme deficiencies or dysregulations underlying the condition.
The use of stable isotope-labeled internal standards, such as this compound, is fundamental to robust LC-MS/MS assays. These standards, which have a similar chemical structure to the analyte but a different mass, are added to samples at a known concentration. They co-elute with the analyte and experience similar ionization and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[8]
Signaling Pathway: Adrenal Steroidogenesis
The synthesis of adrenal steroids from cholesterol is a complex process involving a series of enzymatic reactions. Understanding this pathway is essential for interpreting steroid profiles in adrenal insufficiency.
Experimental Workflow for Steroid Profiling
The following diagram illustrates a typical workflow for the analysis of adrenal steroids using an internal standard like this compound.
Detailed Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted for high-throughput analysis using 96-well plates.
Materials:
-
Serum or plasma samples
-
This compound internal standard working solution (in methanol)
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)
-
Reconstitution solution (e.g., 50% methanol (B129727) in water)
-
96-well Supported Liquid Extraction (SLE) plate
-
96-well collection plate
Procedure:
-
Sample Pre-treatment: To 100 µL of serum, calibrator, or quality control sample in a 96-well plate, add 25 µL of the this compound internal standard working solution.[8]
-
Protein Precipitation: Add 200 µL of acetonitrile to each well. Mix thoroughly for 1 minute to precipitate proteins.[7]
-
Loading: Load the entire mixture onto the 96-well SLE plate. Allow the sample to absorb into the sorbent for 5 minutes.[7][8]
-
Elution: Place a 96-well collection plate under the SLE plate. Add 900 µL of MTBE or ethyl acetate to each well and allow it to flow through by gravity for 5 minutes. Repeat the elution step with another 900 µL of the solvent.[8]
-
Evaporation: Dry the eluate in the collection plate under a gentle stream of nitrogen at 40-55°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Seal the plate and vortex to ensure complete dissolution before LC-MS/MS analysis.[7][8]
Liquid Chromatography (LC) Parameters
LC System: High-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.[7]
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Representative LC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 0.5 | 50 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 50 |
| 5.5 | 50 |
Note: This gradient is a representative example and should be optimized for the specific analytes and column used.
Mass Spectrometry (MS) Parameters
Mass Spectrometer: Triple quadrupole mass spectrometer.[8]
| Parameter | Setting |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp | 400°C |
MRM Transitions for Cortisone and this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cortisone | 361.2 | 163.1 | 25 |
| This compound | 363.2 | 164.1 | 25 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation and Quantitative Performance
The use of a deuterated internal standard like this compound significantly improves the quantitative performance of the assay.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Precision (CV%) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | 60 - 84%[5] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL[9] |
Table 2: Representative Steroid Concentrations in Healthy Adults and Adrenal Insufficiency
| Steroid | Healthy Adult Range (nmol/L) | Adrenal Insufficiency (Typical) |
| Cortisol | 140 - 690 (morning) | Markedly decreased |
| Cortisone | 20 - 70 | Decreased |
| Aldosterone | 100 - 450 (supine) | Decreased (in primary AI) |
| Androstenedione | 1.4 - 9.8 | Decreased |
Note: Reference ranges may vary between laboratories and populations.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a robust and reliable approach for the quantitative analysis of key adrenal steroids. This methodology is essential for the accurate diagnosis, monitoring, and research of adrenal insufficiency, enabling a deeper understanding of the underlying pathophysiology and facilitating the development of improved therapeutic strategies. The use of stable isotope-labeled internal standards is paramount for achieving the high level of accuracy and precision required in clinical and research settings.[8]
References
- 1. Adrenal gland & steroid pharmacology - EMCrit Project [emcrit.org]
- 2. endotext.org [endotext.org]
- 3. litfl.com [litfl.com]
- 4. jvsmedicscorner.com [jvsmedicscorner.com]
- 5. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diagnosis of adrenal cortical dysfunction by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
Application Notes: The Use of Cortisone-d2 and Other Deuterated Cortisol Isotopologues in Pediatric Endocrinology Research
Introduction
Stable isotope-labeled steroids, such as Cortisone-d2 and more commonly deuterated cortisol (e.g., 9,12,12-²H₃-cortisol), are invaluable tools in pediatric endocrinology research. Their primary application lies in stable isotope dilution studies to accurately determine cortisol production rates (CPR). This technique has superseded older, less precise methods, providing crucial insights into normal adrenal physiology in children and informing therapeutic strategies for conditions like adrenal insufficiency and congenital adrenal hyperplasia (CAH).[1] The use of non-radioactive stable isotopes is particularly advantageous in pediatric populations, ensuring patient safety while enabling highly specific and sensitive quantification through mass spectrometry.[2][3]
The principle of the stable isotope dilution technique involves administering a known quantity of a deuterated cortisol tracer, which mixes with the body's endogenous cortisol pool. By measuring the ratio of the labeled (deuterated) to the unlabeled cortisol in a biological sample (typically plasma or serum) after a period of equilibration, researchers can precisely calculate the rate at which the body is producing its own cortisol.[4][5] This has led to the significant finding that cortisol production rates in children and adolescents are considerably lower than previously estimated, suggesting that physiological replacement doses of hydrocortisone (B1673445) may need to be adjusted downwards.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing deuterated cortisol to assess adrenal function in children.
Table 1: Cortisol Production Rates (CPR) in Healthy Children Determined by Stable Isotope Dilution
| Study Population | Number of Subjects | Age Range (years) | Mean CPR (mg/m²/day) | Mean CPR (mg/day) | Tracer Used | Analytical Method |
| Normal Children & Adolescents[1][4][5] | 33 | 8 - 17 | 6.8 ± 1.9 | 9.5 ± 2.5 | 9,12,12-²H₃-cortisol | HPLC-MS |
| Healthy Male Children[3] | 7 | 10 - 13 | 4.8 ± 0.6 | Not Reported | d₃-cortisol | GC-NCI-MS |
| Healthy Female Children[3] | 4 | 7 - 11 | 4.4 ± 0.5 | Not Reported | d₃-cortisol | GC-NCI-MS |
Data presented as mean ± standard deviation (SD) or mean ± standard error of the mean (SEM) as reported in the source.
Table 2: Analytical Parameters for Deuterated Cortisol Quantification
| Parameter | Value | Analytical Method | Notes |
| Lower Limit of Quantification (LLOQ) | 2.73 nmol/L | LC-MS with APCI | For cortisol-d₃ in plasma.[6] |
| Limit of Detection (LOD) | 1.37 nmol/L | LC-MS with APCI | For cortisol-d₃ in plasma.[6] |
| Sample Volume | 0.5 mL | GC-NCI-MS | Serum sample for analysis.[3] |
| Recovery Rate | >90% | GC-NCI-MS | After solid-phase extraction and derivatization.[3] |
Experimental Protocols
Protocol 1: Determination of 24-Hour Cortisol Production Rate (CPR) by Continuous Infusion of Deuterated Cortisol
1. Objective: To accurately measure the 24-hour cortisol production rate in pediatric subjects using a stable isotope dilution technique with mass spectrometry.
2. Principle: A continuous intravenous infusion of a known deuterated cortisol tracer (e.g., 9,12,12-²H₃-cortisol) is administered until a steady-state equilibrium is achieved between the tracer and the endogenous cortisol pool. The dilution of the tracer by endogenously produced cortisol is measured in plasma samples collected over a 24-hour period. The CPR is calculated based on the infusion rate and the measured isotope ratio.[1][4]
3. Materials:
-
Sterile, injectable deuterated cortisol (e.g., 9,12,12-²H₃-cortisol or cortisol-d₃).
-
Sterile saline for infusion.
-
Infusion pump.
-
Two indwelling intravenous catheters.
-
Blood collection tubes (e.g., EDTA or heparinized).
-
Centrifuge.
-
Sample storage freezer (-80°C).
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[3][5]
-
Reagents for sample extraction (e.g., ethyl acetate) and derivatization (if using GC-MS).[3][6]
4. Methodology:
-
Subject Preparation: Participants should be in a controlled environment (e.g., a clinical research unit). Two intravenous catheters are inserted, one for the tracer infusion and the other in the contralateral arm for blood sampling.[4][5]
-
Tracer Infusion:
-
A priming dose of the deuterated cortisol tracer may be administered to shorten the time to equilibrium.
-
Begin a continuous infusion of the tracer at a rate calculated to be 2-4% of the estimated CPR.[3]
-
The infusion is maintained for a total of 30 hours to ensure a 24-hour period of stable equilibrium.[4][5]
-
-
Equilibration Period: Allow the first 6 hours of the infusion for the tracer to equilibrate with the endogenous cortisol pool. No samples for CPR calculation are taken during this time.[1][4]
-
Blood Sampling:
-
Sample Analysis (LC-MS/MS):
-
Thaw plasma/serum samples.
-
Perform a liquid-liquid or solid-phase extraction to isolate steroids.[6]
-
Analyze the extract using a validated LC-MS/MS method to measure the concentrations of endogenous (unlabeled) cortisol and the deuterated cortisol tracer.[6]
-
The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the deuterated standard.
-
-
Calculation of Cortisol Production Rate:
-
The CPR is calculated from the steady-state dilution of the infused tracer using the following formula:
-
CPR (mg/day) = Infusion Rate (mg/day) / (Isotopic Ratio - 1)
-
-
Where the Isotopic Ratio is the relative abundance of the deuterated cortisol to endogenous cortisol measured by mass spectrometry.
-
Visualizations: Pathways and Workflows
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) axis negative feedback loop.
Caption: Experimental workflow for a stable isotope dilution CPR study.
Caption: Simplified major pathways of peripheral cortisol metabolism.
References
- 1. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 2. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cortisol production rate measurement by stable isotope dilution using gas chromatography-negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortisol production rate in childhood and adolescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 6. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d(3) dilution after infusion of deuterated tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the Validated Assay of Cortisone using Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisone (B1669442), a key glucocorticoid hormone, plays a pivotal role in a multitude of physiological processes, including metabolism, immune response, and stress regulation. Accurate and precise quantification of cortisone in biological matrices is crucial for the diagnosis and monitoring of various endocrine disorders, such as Cushing's syndrome and adrenal insufficiency, as well as in drug development for corticosteroids.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity.[3][4]
The use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the reliability of LC-MS/MS results by compensating for variations during sample preparation and analysis.[3] Cortisone-d2, a deuterated analog of cortisone, is an ideal internal standard as its chemical and physical properties closely mimic those of the endogenous analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][6] This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly reliable quantification.[6]
This document provides a detailed protocol for the development and validation of a robust LC-MS/MS assay for the quantification of cortisone in biological matrices, utilizing this compound as the internal standard.
Cortisol to Cortisone Metabolism
Cortisol is the active glucocorticoid, while cortisone is its inactive metabolite. The interconversion between these two steroids is a critical control point in glucocorticoid activity at the tissue level, regulated by the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). Understanding this relationship is essential when quantifying cortisone.
References
- 1. msacl.org [msacl.org]
- 2. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: High-Throughput Screening for 11β-HSD1 Inhibitors Using Cortisone-d2 and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, amplifying local glucocorticoid action in tissues like the liver and adipose tissue. Dysregulation of 11β-HSD1 is implicated in metabolic diseases, making it a key therapeutic target. High-throughput screening (HTS) is essential for identifying novel inhibitors.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred detection method in HTS due to its high sensitivity and specificity. A key challenge in LC-MS/MS-based HTS is ensuring the accuracy and reproducibility of quantification across thousands of samples. The use of a stable isotope-labeled internal standard is the gold standard for addressing this challenge.
This document details the application of Cortisone-d2 as an internal standard in a high-throughput, cell-based LC-MS/MS assay designed to screen for inhibitors of 11β-HSD1. This compound, being chemically identical to cortisone, co-elutes and experiences similar matrix effects and ionization suppression, thereby providing reliable normalization and leading to highly accurate quantification of the enzymatic conversion of cortisone to cortisol.
Signaling Pathway and Assay Principle
The primary function of 11β-HSD1 is the NADPH-dependent reduction of cortisone to cortisol within the endoplasmic reticulum. This activation of cortisol allows it to bind to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates gene expression. An HTS assay for 11β-HSD1 inhibitors aims to identify compounds that block this conversion.
The assay principle involves incubating cells expressing 11β-HSD1 with a known concentration of cortisone (the substrate) and the test compounds from a screening library. After a set incubation period, the reaction is stopped, and the amount of cortisol produced is quantified by LC-MS/MS. A decrease in cortisol production relative to control wells indicates potential inhibition of 11β-HSD1. This compound is added as an internal standard during sample processing to ensure accurate quantification.
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and automation, typically utilizing 96- or 384-well plates. The process moves from compound plating to cell-based assay, sample preparation, and finally LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Cell-Based 11β-HSD1 Inhibition HTS Assay
This protocol outlines the screening of a compound library in a 384-well format.
Materials and Reagents:
-
Cells stably expressing human 11β-HSD1 (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone stock solution (10 mM in DMSO)
-
This compound internal standard (IS) stock solution (1 mg/mL in methanol)
-
Working IS solution: this compound in acetonitrile (e.g., 50 ng/mL)
-
Test compounds (10 mM in DMSO)
-
Control inhibitor (e.g., Carbenoxolone, 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom assay plates
-
LC-MS grade acetonitrile and water
-
Formic acid
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense test compounds, positive control (Carbenoxolone), and negative control (DMSO) into a 384-well assay plate. Typically, 50-100 nL of a 10 mM stock is added for a final assay concentration of 10 µM.
-
-
Cell Seeding:
-
Trypsinize and count 11β-HSD1 expressing cells.
-
Resuspend cells in culture medium to a density of 2 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the compound-plated 384-well plate.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Enzyme Reaction:
-
Prepare a working solution of cortisone substrate in serum-free medium at 2X the final desired concentration (e.g., 200 nM for a 100 nM final concentration).
-
Aspirate the culture medium from the cells and wash once with 50 µL of PBS.
-
Add 50 µL of the cortisone working solution to each well.
-
Incubate at 37°C, 5% CO2 for 2-4 hours.
-
-
Reaction Quench and Lysis:
-
To stop the enzymatic reaction and lyse the cells, add 100 µL of ice-cold acetonitrile containing the this compound internal standard to each well.
-
Seal the plate and agitate on a plate shaker for 10 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet cell debris.
-
Transfer the supernatant to a new 384-well plate for analysis.
-
If necessary, dilute the supernatant with water to reduce the organic content before injection.
-
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, < 2.7 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 1.5 min, hold for 0.5 min, re-equilibrate |
| Column Temperature | 40°C |
MS/MS Parameters:
The instrument should be operated in positive ESI mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Cortisol | 363.2 | 121.1 | Quantifier |
| Cortisol | 363.2 | 91.1 | Qualifier |
| Cortisone | 361.2 | 163.1 | Quantifier |
| This compound (IS) | 363.2 | 163.1 | Quantifier |
Note: The exact m/z for this compound may vary based on the deuteration pattern. The precursor ion should be [M+H]+ and the product ion should be chosen for specificity and intensity. The values provided are representative.
Data Presentation and Analysis
Quantitative Data Summary
The performance of the LC-MS/MS method should be validated for linearity, precision, and accuracy.
| Parameter | Cortisol | Cortisone |
| Linear Range | 1 - 500 ng/mL | 2.5 - 100 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1] | 2.5 ng/mL[1] |
| Intra-assay Precision (%CV) | < 5% | < 6%[1] |
| Inter-assay Precision (%CV) | < 6% | < 7%[1] |
| Accuracy (% Recovery) | 94 - 99%[1] | 77 - 82%[1] |
HTS Data Analysis
-
Calculate Response Ratio: For each well, calculate the ratio of the peak area of the analyte (cortisol) to the peak area of the internal standard (this compound).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))
-
Ratio_sample: Response ratio of the test compound well.
-
Ratio_pos_ctrl: Average response ratio of the positive control wells (e.g., Carbenoxolone).
-
Ratio_neg_ctrl: Average response ratio of the negative control wells (DMSO).
-
-
Hit Identification: Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary hits.
-
Assay Quality Control: The Z'-factor is calculated for each plate to assess assay quality.
-
Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
-
Representative HTS Performance:
| Parameter | Value |
| Z'-Factor | > 0.6 |
| Signal-to-Background | > 10 |
| Hit Rate (Primary Screen) | 0.5 - 2.0% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS-based high-throughput screening for 11β-HSD1 inhibitors provides a robust, accurate, and reliable method for identifying potential drug candidates. The detailed protocols and workflows presented here offer a comprehensive guide for researchers and drug development professionals to establish and execute effective screening campaigns targeting this important enzyme. The high specificity of LC-MS/MS, combined with the quantitative precision afforded by a stable isotope-labeled internal standard, ensures high-quality data amenable to confident hit identification and subsequent lead optimization efforts.
References
Application Notes and Protocols for Cortisone-d2 in Monitoring Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cortisone-d2 as an internal standard for the accurate quantification of corticosteroids in biological matrices. This methodology is critical for therapeutic drug monitoring, endocrinology research, and clinical diagnostics. The protocols detailed below leverage the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Corticosteroids are a class of steroid hormones administered for a wide range of conditions due to their anti-inflammatory and immunosuppressive properties.[1][2] Therapeutic monitoring of these synthetic hormones, as well as endogenous cortisol and cortisone, is crucial to ensure efficacy and avoid adverse effects.[2][3][4] Stable isotope-labeled internal standards are essential for accurate quantification in complex biological matrices by correcting for variations during sample preparation and analysis.[][6]
This compound, a deuterated analog of cortisone, is an ideal internal standard for LC-MS/MS methods due to its chemical and physical properties being nearly identical to the unlabeled analyte, with the key difference of a distinct mass.[7][8] This allows for precise and accurate quantification by compensating for matrix effects and variations in instrument response.[7]
Adrenal Steroidogenesis Pathway
The measurement of corticosteroids is vital for diagnosing and managing various adrenal disorders, such as congenital adrenal hyperplasia (CAH).[9][10] In conditions like 11β-hydroxylase deficiency, impaired conversion of 11-deoxycortisol to cortisol leads to an accumulation of precursors.[10] The following diagram illustrates the adrenal steroidogenesis pathway, highlighting the central role of cortisol and cortisone.
References
- 1. Everything You Need to Know About Corticosteroids [healthline.com]
- 2. Monitoring long-term oral corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicinemonitoring.com [medicinemonitoring.com]
- 4. A practical guide to the monitoring and management of the complications of systemic corticosteroid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: High-Precision Pharmacokinetic Modeling of Cortisone Using Cortisone-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pharmacokinetic (PK) modeling is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of therapeutic agents. For corticosteroids like cortisone (B1669442), understanding their PK profiles is essential for optimizing dosing regimens and ensuring therapeutic efficacy. The accurate quantification of cortisone in biological matrices is paramount for robust PK modeling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][2] The use of a stable isotope-labeled internal standard, such as Cortisone-d2, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the highest accuracy and precision.[1]
This application note provides a detailed protocol for the quantification of cortisone in human serum using an LC-MS/MS method with this compound as the internal standard. The presented method is suitable for generating high-quality data for pharmacokinetic modeling.
Core Principles of Using a Stable Isotope-Labeled Internal Standard
An ideal internal standard (IS) should co-elute with the analyte of interest and exhibit identical behavior during extraction and ionization. Stable isotope-labeled standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the gold standard because their physicochemical properties are nearly identical to the analyte.[3] this compound is an excellent internal standard for cortisone analysis as it compensates for:
-
Matrix Effects: Variations in ionization efficiency due to co-eluting endogenous components.[4]
-
Extraction Inconsistency: Losses during sample preparation steps.
-
Instrumental Variability: Fluctuations in injection volume and detector response.
Experimental Protocols
Materials and Reagents
-
Standards: Cortisone and this compound analytical grade standards.
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid.
-
Biological Matrix: Human serum (charcoal-stripped serum for calibrators and quality controls).
-
Sample Preparation: Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) plates/cartridges.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs)
-
Stock Solutions: Prepare individual stock solutions of cortisone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the cortisone stock solution with 50:50 methanol/water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike charcoal-stripped serum with the cortisone working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control Samples: Prepare QC samples in charcoal-stripped serum at a minimum of three concentration levels: low, medium, and high.
Sample Preparation: Supported Liquid Extraction (SLE)
-
Pre-treatment: To 100 µL of serum sample, calibrator, or QC in a 96-well plate, add 25 µL of the this compound internal standard working solution.
-
Mixing: Vortex the plate for 10 seconds.
-
Loading: Load the entire sample onto an SLE plate.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of ethyl acetate (B1210297) and hexane).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters should be optimized for the specific instrument being used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 or PFP, e.g., 2.1 x 100 mm, <3 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Elution | A representative gradient is shown in Table 2 |
Table 2: Representative LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 0.5 | 40 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 40 |
| 6.0 | 40 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | As shown in Table 4 |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Table 4: Example MRM Transitions for Cortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 363.2 | 165.1 | Internal Standard |
Note: The exact m/z values for this compound may vary depending on the position of the deuterium labels. Collision energies and other compound-dependent parameters should be optimized on the specific instrument.
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., EMA, FDA).[4][5] Key validation parameters are summarized in the table below.
Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank samples. |
| Linearity & Range | The range of concentrations over which the method is accurate and precise. | A calibration curve with a correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of the nominal concentration and precision ≤ 20% CV. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal concentration for QC samples (except for LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤ 15% for QC samples (except for LLOQ). |
| Recovery | The efficiency of the extraction procedure. | Should be consistent and reproducible, though not required to be 100%.[4] |
| Matrix Effect | The effect of co-eluting substances on the ionization of the analyte. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the baseline concentration. |
Data Analysis for Pharmacokinetic Modeling
The concentration-time data obtained from the validated LC-MS/MS method can be used for pharmacokinetic modeling. The ratio of the peak area of cortisone to the peak area of this compound is used to calculate the concentration of cortisone in the unknown samples by interpolating from the calibration curve. This data is then used to determine key pharmacokinetic parameters such as:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Elimination Half-life (t½)
-
Clearance (CL)
-
Volume of Distribution (Vd)
Visualizations
Caption: Experimental workflow for cortisone quantification.
Caption: Role of this compound in accurate quantification.
Conclusion
The use of this compound as an internal standard in an LC-MS/MS assay provides a robust, accurate, and precise method for the quantification of cortisone in biological matrices. This approach minimizes the impact of analytical variability, leading to high-quality data that is essential for the development of reliable pharmacokinetic models. Adherence to the detailed protocols and thorough validation of the bioanalytical method will ensure the integrity of the data and its suitability for regulatory submissions and informed decision-making in drug development.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Cortisone-d2 in LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Cortisone-d2 as an internal standard to overcome matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Q2: How does a deuterated internal standard like this compound help correct for matrix effects?
A2: A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[3] Ideally, the deuterated standard (e.g., this compound) has nearly identical physicochemical properties to the analyte (cortisone). This means it will co-elute from the LC column and experience the same degree of ion suppression or enhancement as the analyte.[3] By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[1]
Q3: Why is complete co-elution of cortisone (B1669442) and this compound important?
A3: Complete co-elution is crucial because the composition of the matrix entering the mass spectrometer's ion source changes continuously throughout the chromatographic run. If the analyte and its deuterated internal standard elute at slightly different times, they may be exposed to different co-eluting matrix components and therefore experience different degrees of matrix effects.[4] This differential effect can lead to inaccurate results.[4]
Q4: Can this compound always perfectly correct for matrix effects?
A4: While considered the "gold standard," deuterated internal standards like this compound may not always provide perfect correction.[3] A phenomenon known as the "chromatographic isotope effect" can cause the deuterated standard to elute slightly earlier than the analyte in reverse-phase chromatography.[3] If this occurs in a region of steep change in matrix-induced ion suppression, the correction will be inaccurate.[4]
Q5: What are the ideal characteristics of a this compound internal standard?
A5: For reliable quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are critical for accurate results. It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange with hydrogen from the solvent or matrix.[3]
Experimental Protocols and Data
Detailed Experimental Protocol: Cortisone Quantification in Human Serum
This protocol outlines a common procedure for the quantification of cortisone in human serum using this compound as an internal standard, employing a liquid-liquid extraction (LLE) method.
1. Materials and Reagents:
-
Human serum samples, calibrators, and quality control (QC) samples.
-
Cortisone and this compound analytical standards.
-
LC-MS grade methanol (B129727), acetonitrile, and ethyl acetate (B1210297).[5]
-
Reagent-grade water.
-
Internal Standard (IS) spiking solution: Prepare a solution of this compound in methanol at an appropriate concentration.
-
Reconstitution solution: 50:50 (v/v) methanol/water.
2. Sample Preparation:
- Thaw all serum samples, calibrators, and QCs at room temperature.
- To 100 µL of each sample in a microcentrifuge tube, add a fixed volume (e.g., 20 µL) of the this compound IS spiking solution.[6]
- Vortex briefly to mix.
- Add 2 mL of ethyl acetate to each tube.[5]
- Vortex vigorously for 2 minutes to extract the cortisone and this compound into the organic layer.
- Centrifuge at 4000 rpm for 5 minutes to separate the layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the reconstitution solution.
- Vortex briefly and transfer to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Conditions:
- LC System: A standard HPLC or UHPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).[7]
- Mobile Phase A: Water with 0.1% formic acid.[8]
- Mobile Phase B: Methanol with 0.1% formic acid.[8]
- Gradient: A suitable gradient to ensure separation from other endogenous compounds.
- Flow Rate: 0.4 mL/min.[8]
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[7]
Data Presentation: Method Performance
The following tables summarize typical performance data for an LC-MS/MS method for cortisone quantification using this compound as an internal standard.
Table 1: Example MRM Transitions for Cortisone and this compound (Positive ESI) [7]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
|---|---|---|---|
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 121.0 | Qualifier |
| this compound | 363.2 | 163.1 | Quantifier |
Note: Optimal collision energies and other MS parameters are instrument-dependent and require empirical determination.
Table 2: Typical Method Validation Parameters for Cortisone in Serum [5]
| Parameter | Typical Performance |
|---|---|
| Linearity Range | 2.5 - 100.0 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-assay Precision (%CV) | 2.1 - 6.0% |
| Inter-assay Precision (%CV) | 1.9 - 5.8% |
| Accuracy (%Bias) | 89.2 - 98.8% |
| Recovery | 77.1 - 81.6% |
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
-
Question: My analyte/IS response ratio is inconsistent across my sample batch, leading to poor precision. What should I investigate?
-
Answer: This is a common issue that can often be traced back to differential matrix effects or problems with sample preparation.
-
Potential Cause 1: Chromatographic Separation (Isotope Effect).
-
Explanation: this compound may be eluting slightly before cortisone. If this separation occurs in a region of changing ion suppression, the two compounds will experience different matrix effects.[3][4]
-
Troubleshooting Steps:
-
Overlay the chromatograms of cortisone and this compound from a neat standard and a matrix sample.
-
If a separation is observed, adjust the chromatographic method (e.g., modify the gradient, change the mobile phase composition, or adjust the column temperature) to achieve co-elution.[2]
-
-
-
Potential Cause 2: Inconsistent Sample Preparation.
-
Explanation: Variability in extraction efficiency between samples can lead to inconsistent analyte/IS ratios.
-
Troubleshooting Steps:
-
Ensure the internal standard is added to all samples, calibrators, and QCs at the same step and allowed to equilibrate.
-
Review the extraction procedure for consistency, paying close attention to pipetting, vortexing times, and phase separation.
-
Consider a more robust sample cleanup method like Solid-Phase Extraction (SPE) if LLE proves to be too variable.[9]
-
-
-
Issue 2: Low or No Signal for Cortisone and/or this compound
-
Question: I am observing very weak or no signal for my analyte and internal standard. What are the possible causes?
-
Answer: A weak or absent signal can be due to severe matrix effects, issues with the LC-MS system, or degradation of the compounds.
-
Potential Cause 1: Severe Ion Suppression.
-
Explanation: High concentrations of matrix components, such as phospholipids (B1166683) in serum, can severely suppress the ionization of both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Improve sample cleanup. SPE is generally more effective at removing phospholipids than LLE or protein precipitation.[9]
-
Dilute the sample with the initial mobile phase. This can reduce the concentration of interfering matrix components.[2]
-
Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram and adjust the LC method to move the analyte peak to a cleaner region.[4]
-
-
-
Potential Cause 2: LC-MS System Issues.
-
Explanation: Problems with the ion source, mass spectrometer settings, or LC system can lead to poor signal intensity.
-
Troubleshooting Steps:
-
-
Issue 3: Inaccurate Quantification Despite Using this compound
-
Question: My QC samples are consistently failing, showing a significant bias, even though I am using a deuterated internal standard. Why might this be happening?
-
Answer: Inaccurate quantification with a deuterated IS often points to issues with the standard itself or differential behavior between the analyte and IS that is not related to the matrix effect.
-
Potential Cause 1: Impurity in the Internal Standard.
-
Explanation: The this compound standard may contain a small amount of unlabeled cortisone, which will contribute to the analyte signal and cause a positive bias.
-
Troubleshooting Steps:
-
Analyze a high-concentration solution of the this compound standard alone.
-
Monitor the MRM transition for unlabeled cortisone. The presence of a peak at the retention time of cortisone indicates an impurity.
-
If significant, obtain a new, higher purity standard or account for the contribution mathematically.
-
-
-
Potential Cause 2: Isotopic Instability (H/D Exchange).
-
Explanation: In some cases, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, a process known as back-exchange.[2] This effectively converts the IS into the analyte, leading to inaccurate results.
-
Troubleshooting Steps:
-
Investigate the stability of this compound under your specific sample storage and analytical conditions.
-
Analyze samples at different time points (e.g., 0, 4, 8, 24 hours) after preparation to see if the analyte/IS ratio changes over time.[3]
-
If back-exchange is suspected, consider using a standard with deuterium labels on more stable positions of the molecule.[3]
-
-
-
Visualizations
Caption: General experimental workflow for LC-MS/MS analysis using an internal standard.
Caption: Workflow for the quantitative evaluation of matrix effects and recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synnovis.co.uk [synnovis.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. shimadzu.at [shimadzu.at]
improving signal-to-noise ratio for Cortisone-d2 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Cortisone-d2 quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions for Cortisone (B1669442) and this compound?
A1: Selecting the right MRM transitions is crucial for the specificity and sensitivity of your assay. For positive electrospray ionization (ESI+), the protonated molecule [M+H]+ is typically chosen as the precursor ion. While the optimal collision energies are instrument-dependent and require empirical optimization, the following table provides commonly used MRM transitions for cortisone and its deuterated internal standard, this compound.[1]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 363.2 | 165.1 | Quantifier |
Q2: What are the typical Liquid Chromatography (LC) conditions for separating this compound?
A2: Reversed-phase chromatography using a C18 column is the most common approach for separating cortisone and its internal standards.[1] Gradient elution is generally necessary to achieve good peak shape and resolution from endogenous matrix components.[1]
| Parameter | Recommended Condition | Notes |
| Column | C18 or PFP (e.g., 2.1 x 100 mm, <3 µm) | Smaller particle sizes can improve chromatographic efficiency.[1] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium (B1175870) Fluoride (B91410) | Ammonium fluoride may enhance ionization for some steroids.[1] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile (B52724) with 0.1% Formic Acid | |
| Flow Rate | 0.3 - 0.6 mL/min | Dependent on column dimensions. |
| Column Temperature | 35 - 50 °C | Higher temperatures can improve peak shape and reduce run times.[1] |
| Injection Volume | 5 - 20 µL |
Q3: Which sample preparation technique is recommended for this compound quantification in biological matrices?
A3: The choice of sample preparation method depends on the complexity of the matrix and the required level of sensitivity. The goal is to remove interfering substances that can cause matrix effects, such as ion suppression.[2]
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast method where a solvent like acetonitrile is used to precipitate proteins.[1][2] | Fast and simple. | May result in significant matrix effects due to insufficient cleanup.[1][2] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible organic solvent, leaving many interferences behind.[1][2] | Provides a cleaner extract than PPT.[1][2] | More labor-intensive than PPT. |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while interferences are washed away, providing the cleanest extracts.[1][2] | Provides the cleanest extracts, significantly reducing matrix effects and improving sensitivity.[1][2] | More time-consuming and can be more expensive. |
Troubleshooting Guides
Problem: Poor Signal Intensity or Low Signal-to-Noise (S/N) Ratio
A low S/N ratio can make accurate quantification difficult, especially at low concentrations.[2] This troubleshooting guide will help you identify and address the common causes of poor signal intensity.
Troubleshooting Workflow for Low S/N Ratio
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Possible Causes and Recommended Actions:
-
Suboptimal Mass Spectrometry Parameters:
-
Recommended Action: Infuse a standard solution of this compound to re-optimize source-dependent parameters (e.g., spray voltage, gas flows, source temperature) and compound-dependent parameters (e.g., collision energy, declustering potential).[1] Automated optimization tools can streamline this process.[3][4][5]
-
-
Inefficient Sample Preparation and Matrix Effects:
-
Recommended Action: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte.[1][2] To mitigate this, consider switching to a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to achieve a cleaner sample.[1][2] Improving chromatographic separation to move the analyte peak away from interfering compounds can also be beneficial.[1]
-
-
Poor Chromatographic Peak Shape:
-
Recommended Action: Ensure your Liquid Chromatography (LC) conditions are optimized. A broad, tailing peak will result in a lower signal intensity and thus a poorer S/N ratio. Experiment with different mobile phase compositions, gradient profiles, and column temperatures to achieve a sharp, symmetrical peak.[1]
-
-
Suboptimal Ionization:
-
Recommended Action: Steroids can sometimes be challenging to ionize efficiently.[1] While 0.1% formic acid is a common mobile phase additive, lower concentrations (e.g., 50-200 ppm) may improve sensitivity for certain steroids.[1] Additives like ammonium fluoride have also been shown to enhance steroid ionization.[1]
-
Impact of Sample Preparation on S/N Ratio
Caption: Impact of sample preparation on the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of cortisone from serum or plasma and is designed to minimize matrix effects.
Materials:
-
Serum or plasma sample
-
Internal standard working solution (this compound in methanol)
-
Acetonitrile
-
Water
-
Methanol
-
SPE cartridges (e.g., C18)
Procedure:
-
Pre-treatment: To 100 µL of serum, calibrator, or QC sample, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of acetonitrile to each sample, seal, and vortex for 30 seconds to precipitate proteins.[6]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Loading: Load the supernatant onto a pre-conditioned SPE plate.
-
Washing: Wash the SPE plate with 30% methanol to remove polar interferences.
-
Elution: Elute the steroids with two 25 µL aliquots of methanol.[6]
-
Final Dilution: Dilute the eluted sample with 50 µL of water.[6]
-
Injection: Inject an appropriate volume (e.g., 20-50 µL) of the final extract for LC-MS/MS analysis.[6]
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Instrument-specific parameters should be optimized.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18, 2.1 x 100 mm, <3 µm particle size.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[1]
-
Mobile Phase B: Methanol with 0.1% Formic Acid.[1]
-
Gradient: A linear gradient appropriate for the separation of cortisone from other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 10 µL.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Cortisone: 361.2 -> 163.1 (Quantifier), 361.2 -> 343.2 (Qualifier)[1]
-
This compound: 363.2 -> 165.1 (Quantifier)
-
-
Optimization: Optimize collision energies and other compound-specific parameters by infusing a standard solution.[1]
References
Technical Support Center: Troubleshooting Poor Peak Shape of Cortisone-d2 in Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Cortisone-d2, a frequently used internal standard in quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with this compound?
A1: The most common peak shape issues observed for this compound, and corticosteroids in general, are peak tailing, peak fronting, and split peaks. These issues can compromise the accuracy and precision of your analytical method.
-
Peak Tailing: The peak has an asymmetry factor greater than 1, with the latter half of the peak being broader than the front half. This is often caused by secondary interactions between the analyte and the stationary phase.
-
Peak Fronting: The peak has an asymmetry factor less than 1, with the front half of the peak being broader. This can be a sign of column overload or issues with sample dissolution.
-
Split Peaks: The peak appears as two or more closely eluting peaks, which can be caused by a void at the column inlet, a partially blocked frit, or problems with the injection process.
Q2: My this compound peak is tailing. What are the likely causes?
A2: Peak tailing is a frequent issue in the analysis of polar compounds like corticosteroids. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of cortisone (B1669442), leading to tailing. This is especially prominent at mid-range pH.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions between the analyte and the stationary phase. For corticosteroids, a mobile phase with a slightly acidic pH is often recommended to suppress the ionization of silanol groups.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample matrix components, or the stationary phase can degrade, leading to poor peak shape.
-
Metal Contamination: Trace metals in the silica (B1680970) matrix of the column can also contribute to peak tailing.
Q3: I am observing a split peak for this compound. What should I investigate?
A3: Split peaks for this compound can arise from several factors affecting the sample path and column integrity:
-
Column Void: A void or channel may have formed at the inlet of the column, causing the sample to travel through different paths.
-
Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase.
-
Injector Problems: Issues with the injector, such as a poorly seated rotor seal or a partially blocked needle, can cause the sample to be introduced into the column in a non-uniform manner.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion, including splitting.[1]
Q4: Can the fact that I'm using a deuterated internal standard (this compound) cause specific peak shape problems?
A4: Yes, while stable isotope-labeled internal standards are the gold standard, they can present unique challenges:
-
Isotope Effect: Deuterium is heavier than hydrogen, and this can sometimes lead to a slight difference in retention time between the deuterated internal standard (this compound) and the native analyte (cortisone).[2] If this separation is not consistent, it can affect the accuracy of quantification, especially if matrix effects are not uniform across the peak.
-
Co-elution with Interferences: this compound may co-elute with other endogenous steroids or metabolites present in the sample matrix that have similar chromatographic properties.[3] This can lead to distorted peak shapes and inaccurate results. It's crucial to ensure the chromatographic method has sufficient selectivity to separate this compound from potential interferences.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide will walk you through a systematic approach to identify and fix the root cause of peak tailing for this compound.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Addressing Split Peaks
A split peak can be a frustrating problem. This guide provides a logical sequence of checks to identify the cause.
Caption: Troubleshooting workflow for split peaks.
Data Presentation
Table 1: Influence of Mobile Phase Modifier on Cortisone Peak Shape
| Mobile Phase Modifier | Typical pH | Expected Impact on Cortisone Peak Shape | Rationale |
| 0.1% Formic Acid | ~2.7 | Generally good, symmetrical peaks | Suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions. |
| 5 mM Ammonium Formate | ~6.5 | Potential for peak tailing | At this pH, some silanol groups may be ionized, leading to interactions with the polar cortisone molecule. |
| 0.1% Acetic Acid | ~2.9 | Good peak shape, similar to formic acid | Effectively protonates silanol groups. |
| No Modifier (e.g., Water/Methanol) | Neutral | High likelihood of significant peak tailing | Without a pH modifier, silanol groups will be ionized, causing strong secondary interactions. |
Note: The optimal pH may vary depending on the specific column chemistry and age.
Table 2: Comparison of Column Chemistries for Corticosteroid Separation
| Column Chemistry | Principle of Separation | Potential Advantage for this compound | Potential Disadvantage for this compound |
| C18 (Octadecyl) | Hydrophobic interactions | Good retention for moderately nonpolar steroids. Widely applicable. | Can suffer from secondary interactions with residual silanols, leading to tailing for more polar steroids like cortisone. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Can offer alternative selectivity for steroids containing aromatic rings, potentially resolving co-eluting interferences. | The π-π interactions can be influenced by the choice of organic modifier (methanol enhances, acetonitrile (B52724) suppresses).[4][5] |
| Polar-Embedded | Hydrophobic interactions with a polar group embedded in the alkyl chain | Reduced interaction with silanol groups, leading to improved peak shape for polar analytes like cortisone.[6] | May have different selectivity compared to standard C18 phases. |
| Biphenyl | Hydrophobic and π-π interactions | Provides unique selectivity for aromatic compounds and can resolve structurally similar steroids.[3] | May require specific mobile phase conditions to achieve optimal separation. |
Experimental Protocols
Protocol 1: HPLC Column Flushing and Regeneration for Steroid Analysis
This protocol is designed to remove strongly retained compounds, including lipids and other endogenous matrix components that can accumulate during steroid analysis.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade hexane (B92381) (optional, for highly nonpolar contaminants)
Procedure:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse the column direction (connect the outlet to the pump and the inlet to waste). This allows for more efficient removal of contaminants from the inlet frit.
-
Flush with Mobile Phase without Buffer: If your mobile phase contains buffers, first flush the column with 10-20 column volumes of a mixture of water and organic solvent matching your mobile phase composition but without the buffer salts. This prevents precipitation of salts when switching to high organic solvents.
-
Wash with Isopropanol: Flush the column with at least 20 column volumes of 100% isopropanol. Isopropanol is a good solvent for a wide range of organic compounds and is miscible with both aqueous and nonpolar organic solvents.
-
(Optional) Wash with Hexane: If you suspect the column is contaminated with very nonpolar compounds like lipids, flush with 10-20 column volumes of 100% hexane.
-
Return to Isopropanol: If you used hexane, flush the column with at least 20 column volumes of 100% isopropanol to ensure miscibility with the subsequent solvents.
-
Flush with Methanol or Acetonitrile: Flush the column with 10-20 column volumes of 100% methanol or acetonitrile.
-
Equilibrate with Mobile Phase: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
Protocol 2: Step-by-Step Troubleshooting of an HPLC Injector
This protocol provides a systematic approach to diagnosing and resolving injector-related issues that can cause poor peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
A clean, unused HPLC fitting and ferrule
-
A magnifying glass or microscope
Procedure:
-
Visual Inspection:
-
Carefully inspect the needle for any signs of bending or blockage.
-
Examine the needle seat for any visible damage or particulate matter.
-
-
Rotor Seal Inspection:
-
Disconnect the injector from the column.
-
Following the manufacturer's instructions, carefully remove the rotor seal.
-
Using a magnifying glass, inspect the surface of the rotor seal for any scratches, grooves, or embedded particles. A damaged rotor seal is a common cause of leaks and peak distortion. If damaged, it should be replaced.
-
-
Stator and Port Blockage Check:
-
With the rotor seal removed, inspect the stator face for any blockages in the ports.
-
You can attempt to gently flush the ports with a syringe filled with an appropriate solvent (e.g., methanol or isopropanol).
-
-
Systematic Leak Check:
-
Reconnect the injector.
-
Start the pump at a low flow rate (e.g., 0.1 mL/min) with the injector in the "inject" position.
-
Carefully inspect all fittings connected to the injector for any signs of leakage.
-
Switch the injector to the "load" position and continue to check for leaks.
-
-
Sample Loop Flush:
-
Disconnect the sample loop and flush it with a strong solvent to ensure it is not blocked.
-
-
Reassembly and Testing:
-
Carefully reassemble the injector, ensuring all components are correctly aligned.
-
Reconnect the column and equilibrate the system.
-
Inject a standard solution to assess the peak shape.
-
By following these troubleshooting guides and protocols, researchers can systematically diagnose and resolve issues leading to poor peak shape of this compound, thereby improving the reliability and accuracy of their chromatographic analyses.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pepolska.pl [pepolska.pl]
Technical Support Center: Minimizing Ion Suppression of Cortisone-d2 in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cortisone-d2 in complex matrices. Our goal is to help you minimize ion suppression and ensure accurate, reproducible results in your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
Ion suppression is a type of matrix effect where co-eluting compounds from a complex sample interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] In quantitative bioanalysis, where accuracy is critical, unrecognized and uncorrected ion suppression can lead to erroneous concentration measurements.
Q2: What are the common sources of ion suppression when analyzing this compound in biological matrices?
The primary sources of ion suppression in complex matrices like plasma, serum, and urine are endogenous and exogenous components that are not sufficiently removed during sample preparation.[4] For this compound analysis, the main culprits include:
-
Phospholipids: Abundant in plasma and serum, these are notorious for causing ion suppression in electrospray ionization (ESI).[4][5]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can hinder the ionization process.[4]
-
Proteins and Peptides: While larger proteins are often removed, residual peptides can co-elute with this compound and cause suppression.[3][4]
-
Other Endogenous Molecules: Biological fluids contain a vast number of small molecules that can interfere with ionization.
-
Exogenous Contaminants: Substances like plasticizers from collection tubes can also lead to ion suppression.[1][2]
Q3: How can I determine if ion suppression is affecting my this compound signal?
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[4] This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix extract. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting species that are causing ion suppression.[4]
Troubleshooting Guide
Issue: Poor signal intensity or low sensitivity for this compound.
This is a common indicator of ion suppression. The following steps can help you troubleshoot and mitigate this issue.
| Possible Cause | Recommended Action |
| Inadequate Sample Preparation | The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[4][5] Consider switching to a more rigorous sample preparation technique. |
| Co-elution with Interfering Compounds | Modify your chromatographic method to separate the this compound peak from the regions of ion suppression.[6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with different selectivity, such as a biphenyl (B1667301) phase.[7] |
| Suboptimal Ionization Source Conditions | Re-optimize the ion source parameters, such as spray voltage, gas flows, and source temperature, by infusing a standard solution of Cortisone.[6] While electrospray ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
SPE is a highly effective method for cleaning up complex samples and reducing matrix effects.[8][9]
-
Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: To 500 µL of plasma, add the internal standard (this compound) and 500 µL of 4% phosphoric acid. Vortex to mix. Load the entire sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound and other corticosteroids with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
LLE is a classic and effective technique for separating steroids from the sample matrix.[8]
-
Sample Preparation: To 1 mL of urine, add the this compound internal standard.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: Post-Column Infusion Experiment to Detect Ion Suppression
This experiment helps visualize the regions of ion suppression in your chromatographic run.
-
Setup:
-
Prepare a solution of this compound (e.g., 100 ng/mL) in the mobile phase.
-
Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Set up your LC-MS/MS system with your standard chromatographic method.
-
-
Execution:
-
Begin the infusion of the this compound solution. You should observe a stable baseline signal for the this compound transition.
-
Inject a blank matrix sample that has been through your sample preparation process.
-
-
Analysis:
-
Monitor the this compound signal throughout the chromatographic run.
-
Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of your this compound peak with the ion suppression profile to determine if they overlap.
-
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Minimizing Ion Suppression
| Technique | Pros | Cons | Typical Analyte Recovery | Ion Suppression Effect |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive.[8] | Provides the least clean extracts; significant ion suppression is common.[2][9] | 80-100% | High |
| Liquid-Liquid Extraction (LLE) | Offers cleaner extracts than PPT.[8] | Can be labor-intensive and require larger solvent volumes. | 85-105%[10] | Moderate |
| Solid-Phase Extraction (SPE) | Provides the cleanest extracts, significantly reducing matrix effects.[8][9] | More time-consuming and can be more expensive. | >89%[10] | Low |
Visualizations
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cortisone-d2 Concentration for Internal Standard Spiking
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Cortisone-d2 when used as an internal standard (IS) in analytical experiments, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for cortisone (B1669442) quantification?
A1: Stable isotope-labeled internal standards (SIL-ISs) such as this compound are considered the gold standard in quantitative mass spectrometry.[1] This is because they have nearly identical chemical and physical properties to the analyte (cortisone).[1][2] This similarity ensures they behave almost identically during sample preparation, extraction, chromatography, and ionization, effectively compensating for variations in the analytical process and the effects of the sample matrix.[3][4]
Q2: What is the general guideline for an appropriate concentration of this compound?
A2: There isn't a single, universally mandated concentration. However, a common practice is to use a concentration that provides a strong, reproducible signal without saturating the detector.[5] A good starting point is a concentration that is similar to the expected midpoint of the calibration curve for your analyte.[5] Some studies suggest targeting a concentration in the lower third of the working standard curve to avoid interference with the analyte's ionization.
Q3: Can the concentration of this compound affect the linearity of my calibration curve?
A3: Yes, an inappropriate concentration of this compound can negatively impact the linearity of your assay.[6] If the internal standard concentration is too low, you may see non-linearity at the upper end of the curve due to detector saturation for the analyte but not the internal standard. Conversely, an excessively high concentration of the internal standard can suppress the ionization of the analyte, also leading to a non-linear response.[7]
Q4: When in the experimental workflow should I add the this compound internal standard?
A4: For methods involving sample extraction (e.g., liquid-liquid extraction or solid-phase extraction), the internal standard should be added at the very beginning of the sample work-up process.[3] This ensures that the IS compensates for any analyte loss or variability during the entire sample preparation procedure.
Troubleshooting Guides
Issue 1: High variability in the this compound signal across my samples.
-
Question: I'm observing inconsistent peak areas for this compound in my quality control (QC) and unknown samples within the same batch. What could be the cause?
-
Answer: High variability in the internal standard response can be attributed to several factors. First, ensure consistent and accurate pipetting of the this compound spiking solution into every sample. Automated liquid handlers can improve precision. Second, ensure thorough vortexing or mixing after adding the IS to each sample to guarantee homogeneity. Inconsistent sample matrix effects between wells or tubes can also lead to variability. Finally, consider the possibility of instrument-related issues such as inconsistent injection volumes.
Issue 2: My calibration curve is non-linear, and I suspect it's related to the internal standard.
-
Question: My calibration curve for cortisone is showing a non-linear (e.g., quadratic) fit. How can I determine if the this compound concentration is the culprit?
-
Answer: A non-linear calibration curve can indeed be caused by an inappropriate internal standard concentration. If the IS signal is significantly different from the analyte signal at the upper limit of quantification (ULOQ), it can lead to non-linearity.[7] It is also possible that at high analyte concentrations, there is isotopic contribution from the analyte to the internal standard's mass channel, which can artificially inflate the IS signal and cause the curve to bend.[6] To troubleshoot this, you can perform an experiment where you analyze a high-concentration analyte standard without the IS and check for any signal in the this compound mass transition.
Issue 3: The sensitivity of my assay is poor, and I'm not getting a good signal for this compound at low analyte concentrations.
-
Question: At the lower limit of quantification (LLOQ) for cortisone, the peak for this compound is very small and noisy. What should I do?
-
Answer: A weak or noisy internal standard signal at the LLOQ will compromise the precision of your measurement. The concentration of your this compound should be high enough to provide a robust and reproducible signal even when the analyte concentration is low. You may need to increase the concentration of your this compound spiking solution. However, be mindful that a higher concentration does not negatively impact the linearity of your assay at higher analyte concentrations.
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your specific assay.
-
Prepare Analyte Calibration Standards: Prepare a series of at least five to seven calibration standards of unlabeled cortisone spanning your expected analytical range, from the LLOQ to the ULOQ.
-
Prepare this compound Working Solutions: Prepare three to four different working solutions of this compound at varying concentrations. A good starting point would be concentrations that are approximately 25%, 50%, 100%, and 200% of the midpoint concentration of your cortisone calibration curve.
-
Spike and Prepare Samples: For each this compound working solution, prepare a full set of calibration standards by spiking a constant volume of the IS into each standard. Process these samples using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze all prepared samples using your developed LC-MS/MS method.
-
Data Evaluation: For each this compound concentration tested, evaluate the following parameters:
-
Linearity: Construct a calibration curve for each set of standards. The optimal this compound concentration should yield a calibration curve with the best linearity (R² value closest to 1.000).
-
Accuracy and Precision: Analyze replicate QC samples (low, medium, and high concentrations) prepared with each this compound concentration. The optimal concentration will result in the highest accuracy (percent bias closest to 0%) and precision (lowest coefficient of variation, %CV).
-
Signal-to-Noise (S/N) Ratio: Evaluate the S/N ratio for the this compound peak at the LLOQ of the cortisone analyte. The S/N ratio should be greater than 10 for reliable integration.
-
Data Presentation
The following tables present representative data from an experiment to optimize this compound concentration.
Table 1: Effect of this compound Concentration on Calibration Curve Linearity
| This compound Concentration (ng/mL) | Calibration Curve Fit | R² Value |
| 10 | Linear | 0.9921 |
| 25 | Linear | 0.9985 |
| 50 | Linear | 0.9996 |
| 100 | Quadratic | 0.9979 |
Table 2: Impact of this compound Concentration on Assay Accuracy and Precision
| This compound Concentration (ng/mL) | QC Level | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| 10 | Low (5 ng/mL) | 5.6 | 12.0 | 14.5 |
| Mid (50 ng/mL) | 53.2 | 6.4 | 8.2 | |
| High (400 ng/mL) | 415.1 | 3.8 | 5.1 | |
| 25 | Low (5 ng/mL) | 5.2 | 4.0 | 8.9 |
| Mid (50 ng/mL) | 51.1 | 2.2 | 4.5 | |
| High (400 ng/mL) | 405.8 | 1.5 | 3.2 | |
| 50 | Low (5 ng/mL) | 5.1 | 2.0 | 5.3 |
| Mid (50 ng/mL) | 49.7 | -0.6 | 2.1 | |
| High (400 ng/mL) | 398.9 | -0.3 | 1.8 | |
| 100 | Low (5 ng/mL) | 4.8 | -4.0 | 6.8 |
| Mid (50 ng/mL) | 47.9 | -4.2 | 3.5 | |
| High (400 ng/mL) | 385.2 | -3.7 | 2.9 |
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for internal standard-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
addressing isotopic interference in Cortisone-d2 MRM transitions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to isotopic interference in the LC-MS/MS analysis of cortisone (B1669442) using a deuterated internal standard (Cortisone-d2).
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound MRM analysis?
A1: Isotopic interference occurs when the signal from the naturally occurring heavy isotopes (primarily ¹³C) of the unlabeled analyte (cortisone) contributes to the mass channel of the deuterated internal standard (IS), in this case, this compound. Cortisone has the chemical formula C₂₁H₂₈O₅.[1] Due to the natural abundance of ¹³C (~1.1%), a small percentage of cortisone molecules will have a mass that is one or two Daltons heavier than the monoisotopic mass. This M+2 peak of cortisone can overlap with the M peak of this compound, leading to an artificially high internal standard signal and consequently, an underestimation of the analyte's true concentration.[2]
Q2: How significant is the contribution from unlabeled cortisone to the this compound signal?
A2: The significance of the contribution depends on several factors, including the number of carbon atoms in the molecule, the isotopic purity of the internal standard, and the relative concentrations of the analyte and the IS.[2] For a molecule like cortisone with 21 carbon atoms, the theoretical abundance of the M+2 isotope is notable. This interference becomes particularly problematic when analyzing samples with high concentrations of endogenous cortisone, as the M+2 signal can become a substantial fraction of the this compound signal.
Q3: What are the ideal characteristics of a this compound internal standard to minimize interference?
A3: An ideal deuterated internal standard should have:
-
High Isotopic Purity: The standard should have a very low percentage of the unlabeled analyte (typically, isotopic enrichment should be ≥98%).[3][4][5]
-
Sufficient Mass Difference: A mass difference of +2 Da is common, but for molecules with a high probability of natural M+2 isotopes, a higher degree of deuteration (e.g., d4 or d7) can help shift the IS signal further away from the analyte's isotopic cluster.
-
Stable Label Position: Deuterium (B1214612) atoms should be placed on chemically stable positions of the molecule (e.g., carbon skeleton) to prevent H/D back-exchange with protons from the solvent or matrix.[3][6] Placing labels on heteroatoms like -OH is not recommended.[3][6]
Troubleshooting Guide
Problem 1: I see a peak for unlabeled cortisone in my blank samples that were only spiked with the this compound internal standard.
-
Possible Cause: This strongly suggests that the deuterated internal standard is impure and contains a significant amount of the unlabeled analyte.[3][4]
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Verify the isotopic purity specified by the supplier. An isotopic enrichment of ≥98% is generally recommended.[3][5]
-
Perform a Purity Check: Prepare a high-concentration solution of the this compound standard and acquire a full-scan mass spectrum. Analyze the isotopic distribution to quantify the percentage of unlabeled cortisone present.
-
Contact the Supplier: If the impurity level is higher than specified, contact the supplier for a replacement.
-
Mathematical Correction: If a new standard is not available, you can mathematically correct for the impurity by determining its contribution to the analyte signal in all samples (see Experimental Protocol 1).
-
Problem 2: My calibration curve is non-linear, especially at the high end.
-
Possible Cause: This can be a classic sign of isotopic interference.[2] At high analyte concentrations, the contribution of the cortisone M+2 peak to the this compound signal becomes significant, artificially inflating the internal standard response and compressing the analyte/IS ratio.
-
Troubleshooting Steps:
-
Assess Isotopic Contribution: Analyze a high-concentration standard of unlabeled cortisone and measure the response in the this compound MRM transition. This will confirm the cross-talk.
-
Implement Correction: Apply a mathematical correction algorithm to your data processing method to account for the interference (see Experimental Protocol 1).[7][8]
-
Use a Non-Linear Fit: Instead of a standard linear regression, a nonlinear or quadratic fit may more accurately model the calibration curve when significant interference is present.[2]
-
Problem 3: I observe poor precision and accuracy in my quality control (QC) samples.
-
Possible Cause: If not due to standard sample preparation issues, differential matrix effects between the analyte and the IS could be the cause. Although deuterated standards are chemically similar, the deuterium atoms can sometimes cause a slight shift in retention time (isotopic effect), leading to co-elution with different matrix components.[9]
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the cortisone and this compound MRM transitions from an extracted sample. They should co-elute perfectly.
-
Optimize Chromatography: If a slight separation is observed, adjust the chromatographic gradient or mobile phase composition to ensure co-elution.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment by comparing the analyte/IS response in a neat solution versus a post-spiked blank matrix extract to quantify the extent of ion suppression or enhancement.
-
Data and Parameters
Table 1: Typical MRM Transitions for Cortisone and Inferred Transitions for this compound
Note: These are common transitions and should be optimized on your specific instrument. Collision energies (CE) are instrument-dependent.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Transition Type |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 121.1 | Qualifier[10] |
| This compound | 363.2 | 165.1 | Quantifier |
| This compound | 363.2 | 121.1 | Qualifier |
Table 2: Natural Isotopic Abundance of Key Elements
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.07 |
| ¹H | 99.98 |
| ²H (D) | 0.015 |
| ¹⁶O | 99.76 |
| ¹⁷O | 0.04 |
| ¹⁸O | 0.20 |
Visual Workflows and Concepts
Caption: Conceptual diagram of isotopic interference.
Caption: Experimental workflow for interference correction.
Experimental Protocols
Protocol 1: Determination and Correction of Isotopic Interference
This protocol details the steps to experimentally determine the percent contribution of the unlabeled analyte (Cortisone) signal to the internal standard (this compound) signal and apply a correction.
Objective: To calculate a correction factor (%CF) and apply it to experimental data to obtain more accurate quantitative results.
Methodology:
-
Preparation of Solutions:
-
Prepare a high-concentration stock solution of unlabeled cortisone (e.g., 10,000 ng/mL) in a suitable solvent (e.g., methanol).
-
Prepare a working solution of the this compound internal standard at the concentration used in your analytical method.
-
-
LC-MS/MS Analysis:
-
Set up your LC-MS/MS method to monitor both the quantifier transition for cortisone (e.g., 361.2 -> 163.1) and the quantifier transition for this compound (e.g., 363.2 -> 165.1).
-
Inject the high-concentration unlabeled cortisone solution.
-
Record the peak area in the cortisone MRM channel (let's call this Area_Analyte).
-
Record the peak area of the signal that appears at the same retention time in the this compound MRM channel (let's call this Area_Interference). This signal is due to the M+2 isotope of cortisone.
-
-
Calculation of the Correction Factor (%CF):
-
The percent contribution factor is calculated as follows: %CF = (Area_Interference / Area_Analyte) * 100
-
-
Application of the Correction to Sample Data:
-
During the processing of your analytical batch (calibrators, QCs, and unknown samples), apply the following formula to correct the measured internal standard area for each injection: Corrected_IS_Area = Measured_IS_Area - (Measured_Analyte_Area * (%CF / 100))
-
Where:
-
Measured_IS_Area is the integrated peak area from the this compound MRM transition.
-
Measured_Analyte_Area is the integrated peak area from the Cortisone MRM transition.
-
%CF is the experimentally determined correction factor.
-
-
-
Final Quantification:
Table 3: Example Interference Calculation
| Analysis Step | Parameter | Value |
| 1. Interference Determination | ||
| Injection of 10,000 ng/mL Cortisone | ||
| Area_Analyte (in 361.2 -> 163.1 channel) | 5,000,000 | |
| Area_Interference (in 363.2 -> 165.1 channel) | 150,000 | |
| Calculated %CF | (150,000 / 5,000,000) * 100 = 3.0% | |
| 2. Sample Correction | ||
| Injection of an unknown sample | ||
| Measured_Analyte_Area | 800,000 | |
| Measured_IS_Area | 1,200,000 | |
| Correction Value | 800,000 * (3.0 / 100) = 24,000 | |
| Corrected_IS_Area | 1,200,000 - 24,000 = 1,176,000 |
References
- 1. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. waters.com [waters.com]
- 10. Assessing the Feasibility of In Vitro Assays in Combination with Biological Matrices to Screen for Endogenous CYP450 Phenotype Biomarkers Using an Untargeted Metabolomics Approach—A Proof of Concept Study [mdpi.com]
Technical Support Center: Resolving Co-elution of Cortisone-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with Cortisone-d2 and endogenous steroids in chromatographic analyses.
Troubleshooting Guide
Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC analysis that can significantly impact the accuracy and precision of quantification.[1] This guide offers a systematic approach to resolving co-elution between this compound and endogenous steroids.
Q1: My chromatogram shows a single, broad, or asymmetric peak where I expect to see this compound. How can I confirm if this is a co-elution issue?
A1: An asymmetrical peak, such as one with a shoulder or a split top, is a strong indicator of co-elution.[2] To confirm, you can use a diode array detector (DAD) or a mass spectrometer (MS). A DAD can perform peak purity analysis by collecting multiple UV spectra across the peak; differing spectra indicate an impure peak.[2] With an MS detector, you can examine the mass spectra across the peak's elution profile. A shift in the spectra is a likely indicator of co-elution.[2]
Q2: What are the primary causes of this compound co-eluting with other steroids?
A2: The common causes for co-elution with this compound include:
-
Isomeric Interferences: Structurally similar steroids, like the endogenous (non-labeled) cortisone (B1669442) and cortisol, have very similar physicochemical properties and retention times.[2]
-
Suboptimal Chromatographic Conditions: An inappropriate choice of the analytical column, mobile phase composition, or gradient profile can lead to poor resolution.[2]
-
Matrix Effects: Components from the biological sample (e.g., plasma, urine) can interfere with the separation and detection of your analyte and internal standard.[2]
Q3: How can I improve the chromatographic separation of this compound from endogenous steroids?
A3: To enhance separation, you should systematically optimize your chromatographic method. This involves adjusting the mobile phase, modifying the gradient, and potentially changing the column chemistry. A logical workflow for this process is outlined below.
Caption: A step-by-step workflow for optimizing chromatographic separation.
Experimental Protocol: Chromatographic Method Optimization
-
Mobile Phase Adjustment:
-
Prepare a series of mobile phases with varying organic solvent (methanol or acetonitrile) to aqueous phase ratios.
-
If using a buffer, adjust the pH slightly (e.g., by +/- 0.2 pH units) to see if it impacts selectivity.
-
Inject a standard containing this compound and endogenous Cortisone onto your LC system with each mobile phase to assess separation.
-
-
Gradient Modification:
-
If co-elution persists, try a shallower gradient. For instance, if your original gradient was 50% to 95% organic solvent over 10 minutes, try extending it to 15 or 20 minutes. This gives the compounds more time to interact with the stationary phase, potentially improving resolution.
-
-
Column Screening:
-
If the above steps fail, consider a different column chemistry. Steroids are often analyzed on C18 columns, but other stationary phases can offer different selectivities.
-
Test a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, as these can provide alternative interactions with the steroid molecules.[3]
-
Table 1: Example Liquid Chromatography Parameters for Steroid Separation
| Parameter | Recommended Condition | Notes |
| Column | C18 or PFP, e.g., 2.1 x 100 mm, <3 µm | Smaller particle sizes can lead to better efficiency.[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Fluoride (B91410) | Ammonium fluoride may enhance ionization for some steroids.[3][4] |
| Mobile Phase B | Methanol (B129727) or Acetonitrile with 0.1% Formic Acid | The choice of organic solvent can alter selectivity.[5] |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Gradient | Start with a shallow gradient and optimize as needed. | A slow increase in the organic phase percentage often improves resolution.[6] |
Q4: Can sample preparation help to mitigate co-elution?
A4: Yes, a robust sample preparation protocol can significantly reduce interferences from the sample matrix, which can contribute to co-elution. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two effective techniques for cleaning up biological samples before LC-MS/MS analysis.[7]
Experimental Protocol: Solid-Phase Extraction (SPE) for Steroid Analysis
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load your pre-treated sample (e.g., 500 µL of plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute the steroids from the cartridge with 1 mL of a strong organic solvent like ethyl acetate (B1210297) or methanol.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
Frequently Asked Questions (FAQs)
Q1: What are the ideal MRM transitions for Cortisone and this compound in an LC-MS/MS analysis?
A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is crucial for the specificity of your assay. The following table provides commonly used MRM transitions for Cortisone and its deuterated internal standard. Note that these may need to be optimized on your specific instrument.
Table 2: Example MRM Transitions for Cortisone and this compound (Positive ESI)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 363.2 | 165.1 | Quantifier |
| This compound | 363.2 | 345.2 | Qualifier |
Note: The exact m/z values for this compound may vary depending on the positions of the deuterium (B1214612) labels.
Q2: I've tried optimizing my chromatography, but I still see some peak overlap. What else can I do?
A2: If complete chromatographic separation is not achievable, ensure that your mass spectrometer has sufficient resolution to distinguish between the precursor ions of Cortisone (m/z 361.2) and this compound (m/z 363.2). Additionally, verify that there is no significant crosstalk between the MRM transitions of the analyte and the internal standard. If issues persist, consider using a higher-mass deuterated standard (e.g., Cortisone-d7 or d8) to further separate the signals in the mass spectrometer.
Q3: Can the choice of internal standard itself be a source of the problem?
A3: Yes, while stable isotope-labeled standards are the gold standard, deuterium-labeled standards can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts due to the "isotope effect".[9] This can lead to a slight shift in retention time. If this becomes problematic, a ¹³C-labeled internal standard is an alternative that typically co-elutes perfectly with the unlabeled analyte.[9]
Logical Relationship for Internal Standard Selection
Caption: A diagram illustrating the decision process for internal standard selection.
References
- 1. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. synnovis.co.uk [synnovis.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
impact of sample extraction on Cortisone-d2 recovery
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of sample extraction on Cortisone-d2 recovery. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in experiments? A1: this compound is a deuterated form of cortisone (B1669442), where two hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in chromatographic methods like liquid chromatography-mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a best practice because its chemical and physical properties are nearly identical to the analyte (cortisone). This ensures it behaves similarly during sample preparation, chromatography, and ionization, allowing for accurate quantification by correcting for variations in these processes.[1]
Q2: Which sample preparation technique is optimal for extracting this compound? A2: The best technique depends on the biological matrix (e.g., serum, plasma, urine), the required cleanliness of the final extract, and the sample volume.[2] The three most common and effective methods are:
-
Protein Precipitation (PPT): A fast and simple method suitable for a large number of samples, though it may result in less clean extracts compared to other methods.[2][3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and is effective at separating steroids from the sample matrix.[3]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples by efficiently removing interfering substances.[2][3] This method is often preferred when the lowest detection limits are necessary.[3]
Q3: What are the primary factors that can lead to low recovery of this compound? A3: Low recovery can stem from several factors throughout the experimental workflow. Key issues include insufficient extraction from the sample matrix, analyte degradation, loss during the cleanup phase, and non-specific binding to container surfaces.[4][5] The choice of extraction solvent, pH of the sample, and potential for the analyte to bind to proteins can significantly impact recovery rates.[6]
Q4: How does the sample matrix affect this compound recovery? A4: The sample matrix (e.g., plasma, serum, tissue) contains various components like proteins, lipids, and salts that can interfere with the extraction process.[1][7] These matrix effects can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate results.[2][3] A robust sample preparation method, such as SPE, is crucial to minimize these interferences and ensure a clean extract.[2]
Q5: Can storage conditions impact the stability and recovery of this compound? A5: Yes, storage conditions are critical. For long-term stability (up to one year), it is recommended to store samples at 4°C, -20°C, or -70°C.[8] While some steroids are stable at room temperature for shorter periods, cortisone concentrations can decrease significantly after just a few days or weeks at room temperature or 37°C.[9][10][11] In plasma, steroids have been shown to be stable for over 10 years when stored at -25°C.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sample extraction process for this compound.
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Recommendation |
| Inappropriate Sorbent | Review sorbent selection. | For corticosteroids, hydrophilic-lipophilic balanced (HLB) or C18 (reverse-phase) sorbents are often effective.[6] Ensure the sorbent chemistry is appropriate for this compound's properties. |
| Insufficient Conditioning | Verify proper column conditioning and equilibration. | The sorbent must be activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample. Insufficient activation can lead to poor analyte retention.[4] |
| Sample Overload | Check if the sample volume or concentration exceeds the column's capacity. | Reduce the sample volume or use an SPE cartridge with a higher capacity. Overloading the column leads to analyte breakthrough and loss.[13] |
| Incorrect Wash Solvent | The wash solvent may be too strong, causing premature elution of the analyte. | Use a weaker wash solvent that removes interferences without eluting this compound. Test different solvent strengths to optimize the wash step. |
| Incomplete Elution | The elution solvent may be too weak to fully recover the analyte from the sorbent. | Increase the strength or volume of the elution solvent. A stronger organic solvent or a mixture may be needed to ensure complete elution.[4] |
Issue 2: Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Recommendation |
| Incorrect Solvent Polarity | The extraction solvent is not optimal for this compound. | Cortisone is moderately lipophilic.[6] Use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297).[2][14] Adjusting solvent polarity can improve partitioning. |
| Suboptimal pH | The pH of the aqueous phase is not ideal for extraction. | Adjust the sample's pH to ensure this compound is in its non-ionized form, which enhances its transfer into the organic solvent.[6] |
| Insufficient Mixing | Inadequate vortexing or shaking leads to poor partitioning. | Ensure thorough and consistent mixing for a sufficient duration (e.g., vortex for 5 minutes) to allow the analyte to reach equilibrium between the two phases.[2] |
| Emulsion Formation | An emulsion layer forms between the aqueous and organic phases, trapping the analyte. | Centrifuge the samples at high speed (e.g., 12,000 rpm) to break the emulsion and achieve clear phase separation.[2] |
| Analyte Loss During Evaporation | The analyte is lost during the solvent evaporation step. | Use a gentle stream of nitrogen and avoid excessive heat during evaporation. Ensure the dried extract is completely redissolved in the reconstitution solvent.[6] |
Issue 3: Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Recommendation |
| Inefficient Precipitation | Proteins are not fully precipitated from the sample. | Use a sufficient volume of cold organic solvent, such as acetonitrile (B52724) or acetone (B3395972) (typically 2-4 times the sample volume).[2][15] Ensure thorough vortexing to mix the sample and solvent. |
| Analyte Co-precipitation | This compound is trapped in the protein pellet. | This is a known disadvantage of PPT. While difficult to eliminate completely, optimizing the solvent-to-sample ratio and precipitation time/temperature can help minimize this effect. |
| Incomplete Separation | The supernatant is not cleanly separated from the pellet. | Centrifuge at a high speed to ensure a compact pellet. Carefully aspirate the supernatant without disturbing the pellet.[16] |
Quantitative Data Summary
The recovery of this compound is highly dependent on the chosen method and matrix. The following table summarizes recovery data for steroids from various studies.
| Extraction Method | Analyte(s) | Matrix | Reported Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | 11 Steroids (including Cortisone) | Serum | 42% - 95% (Cortisone recovery not specified individually) | [17] |
| Solid-Phase Extraction (SPE) | Phenothiazines & Glucocorticoids | Serum | 64% - 85% | [18] |
| Supported Liquid Extraction (SLE) | Endogenous Steroids | Serum | Good recoveries reported (specific values not listed) | [19] |
| Liquid-Liquid Extraction (LLE) | Metabolized Steroids | Feces | 56.9% - 90.1% (depending on solvent) | [20] |
Note: Recovery rates can vary significantly between laboratories and experiments. It is crucial to validate the chosen extraction method for your specific application and matrix.[21]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Serum
This protocol is a representative example for extracting cortisone from a serum matrix.[2]
-
Sample Aliquoting: Transfer 100 µL of serum, calibrator, or quality control sample into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution to each tube.
-
Protein Precipitation (Optional Pre-step): Add 200 µL of acetonitrile to each tube and vortex for 30 seconds to precipitate proteins.[2]
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) and vortex the mixture vigorously for 5 minutes.[2]
-
Phase Separation: Centrifuge the tubes at 12,000 rpm for 5 minutes to separate the aqueous and organic layers.[2]
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase or a compatible solvent.[22]
Protocol 2: Solid-Phase Extraction (SPE) from Serum
This protocol is a general procedure for extracting steroids using a C18 SPE cartridge.
-
Conditioning: Condition a 200 mg C18 SPE column by passing 5-10 mL of 100% methanol (B129727) through it.[14]
-
Equilibration: Equilibrate the column by passing 5-10 mL of deionized water through it. Do not allow the column to dry.[14]
-
Sample Loading: Load the pre-treated sample (e.g., serum diluted with an appropriate buffer) onto the column.
-
Washing: Wash the column with 5-10 mL of water to remove polar interferences.[14] An additional wash with a weak organic solvent (e.g., 30% methanol) can be used for further cleanup.[17]
-
Drying: Allow the column to dry completely under vacuum.
-
Elution: Elute the analytes by adding 2 mL of a suitable organic solvent, such as ethyl acetate or methanol.[14][22]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) with Acetone
This protocol is a standard method for precipitating proteins from a sample.[15]
-
Sample Preparation: Place your protein sample (e.g., 100 µL of serum) into an acetone-compatible tube.
-
Add Acetone: Add four times the sample volume (e.g., 400 µL) of cold (-20°C) acetone to the tube.[15]
-
Incubation: Vortex the tube and incubate for at least 60 minutes at -20°C.[15]
-
Centrifugation: Centrifuge for 10 minutes at 13,000-15,000 x g to pellet the precipitated protein.[15]
-
Supernatant Removal: Carefully decant and discard the supernatant, being careful not to disturb the protein pellet.[15]
-
Drying: Allow the residual acetone to evaporate from the uncapped tube at room temperature for approximately 30 minutes. Do not over-dry the pellet.[15][23]
-
Re-solubilization: Re-dissolve the pellet in a buffer compatible with your downstream analysis.
Visual Workflow and Logic Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Precipitation Procedures [sigmaaldrich.com]
- 8. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of storage and temperature on the stability of steroid hormones in dried blood spots | ESPE2023 | 61st Annual ESPE (ESPE 2023) | ESPE Abstracts [abstracts.eurospe.org]
- 10. researchgate.net [researchgate.net]
- 11. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
- 14. arborassays.com [arborassays.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 20. wtm.at [wtm.at]
- 21. zellx.de [zellx.de]
- 22. biotage.com [biotage.com]
- 23. Acetone Precipitation - SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
Technical Support Center: Managing Cortisone-d2 Internal Standard Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in the response of cortisone-d2 (B15142193), a common internal standard in LC-MS/MS assays.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common issues leading to this compound response variability.
Issue 1: High Variability in this compound Response Across a Batch
Q1: My this compound internal standard (IS) response is highly variable across a single analytical run. What are the potential causes and how can I troubleshoot this?
A1: High variability in the IS response within a run can originate from several sources, primarily categorized as sample preparation, matrix effects, and instrument-related issues.[1] A step-by-step investigation is the best approach to identify the root cause.
Troubleshooting Workflow:
Table 1: Common Causes and Solutions for High Variability in this compound Response
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors during IS addition.[1] | Ensure pipettes are calibrated and utilize a consistent, validated procedure for adding the IS to all samples, including calibration standards and quality controls (QCs). |
| Incomplete mixing of the IS with the sample matrix.[1] | Vortex or thoroughly mix samples after adding the IS to ensure homogeneity. | |
| Variable extraction recovery.[1] | Optimize the extraction procedure (e.g., Liquid-Liquid Extraction - LLE, Solid-Phase Extraction - SPE) to guarantee consistent recovery for both the analyte and the IS. The IS should be added at the earliest stage of sample preparation. | |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components.[1][2][3] | Improve chromatographic separation to resolve the analyte and IS from interfering matrix components.[1] Consider more rigorous sample cleanup methods. |
| Differential matrix effects between cortisone (B1669442) and this compound.[4] | This can occur if there is a slight chromatographic separation between the analyte and the IS. Adjusting the chromatography to ensure co-elution is crucial. Using a ¹³C-labeled internal standard might be an alternative.[4] | |
| Instrument | Inconsistent injection volume. | Perform injector maintenance and diagnostics to ensure precision. |
| Ion source contamination or drift. | Clean the ion source and re-tune the mass spectrometer. Monitor instrument performance with system suitability tests. |
Issue 2: Consistently Low or High this compound Response in Study Samples Compared to Standards
Q2: The this compound response in my study samples is consistently lower (or higher) than in my calibration standards and QCs. What does this indicate?
A2: This pattern often points to a systematic difference in the matrix composition between your study samples and the matrix used for your standards and QCs.[5][6]
Table 2: Troubleshooting Systematic Differences in IS Response
| Potential Cause | Explanation | Recommended Action |
| Matrix Mismatch | The blank matrix used for calibration standards and QCs does not accurately reflect the study samples (e.g., lipemic or hemolyzed patient samples vs. clean pooled matrix).[5] | Prepare matrix-matched calibration curves using a matrix that is more representative of the study samples.[7] If a "perfectly" matched matrix is unavailable, optimize the sample cleanup procedure to remove more interfering components.[5] |
| Presence of Co-medications | Metabolites from co-administered drugs in patient samples can cause ion suppression or enhancement that is not present in the calibration standards.[2] | Review patient medication records. If possible, modify the chromatographic method to separate the interfering compounds from the analyte and IS. |
| Analyte/IS Degradation | The stability of cortisone or this compound may differ in the study sample matrix due to enzymatic activity or other factors not present in the control matrix. | Investigate the stability of the analyte and IS in the study sample matrix under the experimental conditions. Adjust sample handling and storage procedures if necessary. |
Frequently Asked Questions (FAQs)
Q3: Why is a stable isotope-labeled (SIL) internal standard like this compound considered the "gold standard"?
A3: SIL internal standards are considered ideal because they have nearly identical physicochemical properties to the analyte. This means they co-elute chromatographically and experience similar extraction recovery and matrix effects.[4][8] By measuring the ratio of the analyte to the IS, variations introduced during sample processing and analysis can be effectively normalized, leading to more accurate and precise quantification.[4]
Q4: Can a deuterated internal standard like this compound fail to compensate for matrix effects?
A4: Yes, under certain circumstances, even deuterated internal standards may not perfectly correct for matrix effects.[4][9] This phenomenon is often referred to as "differential matrix effects."[4] The primary reason is a slight difference in retention time between the analyte and the deuterated IS, known as the "isotope effect."[4][10] If this small separation causes them to elute into regions of the chromatogram with varying levels of co-eluting, ion-suppressing matrix components, they will be affected differently, leading to inaccurate quantification.[10][11]
Q5: What experimental protocol can I use to quantitatively assess matrix effects for my cortisone assay?
A5: The post-extraction spike method is a widely accepted "gold standard" for the quantitative assessment of matrix effects.[2][12]
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike cortisone and this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. Spike cortisone and this compound into the extracted matrix supernatant before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike cortisone and this compound into the blank matrix before initiating the extraction process.
-
-
Analyze the Samples: Inject all three sets and record the peak areas for both the analyte and the internal standard.
-
Calculate the Matrix Factor (MF) and Recovery:
Logical Diagram of Matrix Effect Assessment:
Q6: What are the best sample preparation techniques to minimize matrix effects in steroid analysis?
A6: While simple protein precipitation (PPT) is fast, it is often insufficient for removing all interfering matrix components like phospholipids.[3][14] More selective techniques are generally recommended.
Table 3: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[13] | Simple, fast, and inexpensive.[13] | Non-selective, may not remove other matrix components like phospholipids, leading to significant matrix effects.[13][14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases.[12] | Can provide cleaner extracts than PPT. The pH of the aqueous phase can be adjusted to optimize extraction.[12] | Can be labor-intensive, may form emulsions, and analyte recovery can be low for polar compounds.[14] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts, and significantly reduces matrix effects.[14] Can be automated. | More expensive and requires more method development than PPT or LLE. |
| Supported Liquid Extraction (SLE) | A solid support is coated with the aqueous sample, and the analyte is eluted with an immiscible organic solvent.[8] | Efficient, avoids emulsion formation, and offers high analyte recoveries.[8] | Can be more costly than LLE. |
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. myadlm.org [myadlm.org]
- 10. waters.com [waters.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Cortisone-d2 Technical Support Center: Ensuring Long-Term Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of Cortisone-d2 stock solutions. The following information is designed to address common issues and questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A1: For maximal long-term stability, this compound stock solutions should be aliquoted into smaller volumes in amber vials and stored at -20°C or below.[1][2] This minimizes exposure to light and prevents degradation from repeated freeze-thaw cycles. Solid, powdered this compound should be stored tightly closed at -20°C.
Q2: Which solvents are recommended for preparing this compound stock solutions?
A2: Cortisone (B1669442) and its analogs have poor water solubility.[3] Therefore, organic solvents are typically used for preparing stock solutions. Absolute ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) are common choices.[2][4] For cell culture applications, stock solutions are often prepared in ethanol and then diluted into sterile medium.[2] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q3: What are the primary causes of this compound degradation in solution?
A3: this compound is susceptible to chemical degradation through several pathways. The most significant are:
-
Oxidation: Corticosteroids with a 20-keto-21-hydroxyl group, like cortisone, are particularly prone to oxidative degradation.[5][6] This is often the predominant degradation mechanism.
-
Hydrolysis: Hydrolysis of certain functional groups can occur, especially under non-neutral pH conditions.[5]
-
Photodegradation: Exposure to UV or ambient light can accelerate degradation. Storing solutions in amber vials or protecting them from light is essential.[7]
-
Temperature: Elevated temperatures significantly increase the rate of chemical degradation.[8]
Q4: What are the visible signs of this compound degradation?
A4: While significant degradation can occur without any visible signs, you may sometimes observe a change in the color of the solution or the formation of precipitates. However, the most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate and quantify the parent compound and its degradation products.[9]
Q5: How long can I expect my this compound stock solution to be stable?
A5: The stability period is highly dependent on storage conditions. When stored at -20°C in a suitable solvent and protected from light, stock solutions can be stable for several months to years.[1] One study on cortisone in dried blood spots found it was stable for up to 6 months when stored at -20°C.[10] However, at room temperature, stability was limited to 14 days.[10] For critical applications, it is recommended to verify the concentration of your stock solution periodically.
Q6: Does the deuterium (B1214612) labeling in this compound affect its stability compared to unlabeled Cortisone?
A6: Isotopic labeling is generally not expected to significantly alter the chemical stability profile of the molecule.[11] Therefore, it is prudent to handle this compound with the same precautions and assume a similar stability profile to its non-deuterated counterpart, cortisone.[11][12]
Troubleshooting Guide for Instability Issues
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent Experimental Results / Loss of Potency | Degradation of this compound in the stock or working solution. | 1. Prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Avoid repeated freeze-thaw cycles of the main stock solution by preparing single-use aliquots. 3. Verify the concentration of your stock solution using a stability-indicating analytical method (e.g., HPLC). 4. Ensure storage temperature is consistently maintained at -20°C or below. |
| Appearance of Unknown Peaks in HPLC/LC-MS Chromatogram | Formation of degradation products. | 1. The primary degradation products of corticosteroids like cortisone are often a 17-carboxylic acid and a 21-aldehyde.[5] 2. Conduct a forced degradation study (see Experimental Protocols section) to help identify potential degradation products. 3. Optimize your chromatographic method to ensure baseline separation of the parent peak from all impurity/degradation peaks. |
| Precipitate Forms in Solution | Poor solubility at the stored concentration or temperature; degradation products may be less soluble. | 1. If precipitation is observed upon thawing, gently warm the solution and vortex to redissolve. Note: Some suppliers state that precipitation may not affect performance.[1] 2. Ensure the concentration does not exceed the solubility limit in your chosen solvent at the storage temperature. 3. Consider filtering the solution through a 0.22 µm syringe filter compatible with your solvent before preparing working dilutions. |
| Solution Discoloration (e.g., Yellowing) | Oxidative degradation or photodegradation. | 1. Prepare fresh solutions using solvents purged with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen. 2. Strictly protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[7] 3. Store solutions with minimal headspace to reduce contact with oxygen. |
Quantitative Stability Data
The following table summarizes stability data for cortisone under various conditions, which can be used as a proxy for this compound.
| Compound | Matrix / Solvent | Storage Temperature | Duration | Stability Outcome | Reference |
| Cortisone | Dried Blood Spot | 37°C | 2 days | Stable within ±15% | [10] |
| Cortisone | Dried Blood Spot | 37°C | > 2 days | Unstable | [10] |
| Cortisone | Dried Blood Spot | Room Temperature | 14 days | Stable within ±15% | [10] |
| Cortisone | Dried Blood Spot | 4°C | 14 days | Stable within ±15% | [10] |
| Cortisone | Dried Blood Spot | -20°C | 6 months | Stable within ±15% | [10] |
| Hydrocortisone | Oral Powder | 25°C, 60% RH | 120 days | Content maintained between 90-110% | [9] |
| Hydrocortisone Succinate | Aqueous Solution (pH 5.5-6.5) | Refrigerated (3-7°C) | 14 days | >92% of initial concentration remained | [13] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)
-
Pre-analysis: Calculate the required mass of this compound powder for your desired volume and concentration. The molecular weight of Cortisone is 360.44 g/mol ; use the specific molecular weight from your supplier for this compound.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously. If needed, sonicate briefly in a water bath until all solid material is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, amber glass or polypropylene (B1209903) vials.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment using HPLC-UV
This protocol provides a general framework. The specific column, mobile phase, and gradient must be optimized for your system.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid is a common starting point for steroid analysis.
-
Standard Preparation: Prepare a calibration curve by serially diluting the freshly prepared this compound stock solution to known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Sample Preparation (Time Point Zero): Dilute the stock solution to a concentration that falls within the linear range of the calibration curve. This is your T=0 sample.
-
Incubation: Store the stock solution aliquots under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
Time Point Analysis: At each scheduled time point (e.g., 1, 7, 14, 30, 60 days), thaw one aliquot and prepare a sample for analysis in the same way as the T=0 sample.
-
Analysis: Inject all standards and samples. Monitor the chromatogram at a suitable wavelength for cortisone (e.g., ~242 nm).
-
Data Interpretation: Calculate the concentration of this compound at each time point using the calibration curve. Stability is often defined as retaining >90% of the initial (T=0) concentration. Plot the percentage remaining versus time.
Protocol 3: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and to demonstrate the specificity of an analytical method.
-
Sample Preparation: For each condition, prepare a separate sample of this compound solution at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified duration (e.g., 2-24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified duration. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified duration.[7]
-
Thermal Degradation: Incubate a sample of the solution at a high temperature (e.g., 80°C) in a controlled oven for a specified duration.
-
Photodegradation: Expose a solution in a transparent container to a light source as specified by ICH Q1B guidelines (e.g., UV lamp at 254 nm or a photostability chamber).[7]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using your developed stability-indicating HPLC or LC-MS method. The goal is to demonstrate that the peaks for the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Experimental workflow for a this compound stability study.
Caption: Simplified degradation pathways for corticosteroids.
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. benchchem.com [benchchem.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. isotope.com [isotope.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Cortisone-d2 vs. 13C-Cortisone: A Comparative Guide for Internal Standard Selection in Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of cortisone (B1669442) is critical. The choice of internal standard is a pivotal decision in the development of robust and reliable mass spectrometry-based assays. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: Cortisone-d2 and 13C-Cortisone, supported by experimental data and principles of bioanalytical method validation.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, as they are chemically identical to the analyte and can compensate for variations in sample preparation, chromatography, and ionization.[1][2] However, the choice between deuterium (B1214612) (d) and carbon-13 (13C) labeling can significantly impact assay performance.[3] While deuterium-labeled standards like this compound are often more readily available and cost-effective, a growing body of evidence suggests that 13C-labeled standards, such as 13C-Cortisone, offer superior performance for high-accuracy quantitative bioanalysis.[3]
Performance Comparison: this compound vs. 13C-Cortisone
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during extraction and ionization to accurately correct for matrix effects.[1] The primary distinctions between this compound and 13C-Cortisone lie in their chromatographic behavior, isotopic stability, and susceptibility to isotopic interference.
| Parameter | This compound (Deuterium-labeled) | 13C-Cortisone (Carbon-13-labeled) | Impact on Assay Performance |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than unlabeled cortisone (isotope effect).[3] | Near-perfect co-elution with unlabeled cortisone.[3] | Imperfect co-elution can lead to inaccurate quantification if matrix effects vary across the chromatographic peak.[3] Perfect co-elution provides more reliable correction for matrix effects.[3] |
| Isotopic Stability | Potential for back-exchange of deuterium atoms with protons from the solvent, especially under certain pH or temperature conditions.[4] | The carbon-13 label is highly stable and not prone to exchange. | Loss of the isotopic label can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[4] |
| Isotopic Interference | Susceptible to interference from naturally occurring isotopes of cortisone (e.g., the M+2 isotope), which can artificially inflate the internal standard signal.[5] | Less susceptible to interference from naturally occurring isotopes due to the larger mass difference. | Interference can negatively impact the linearity and accuracy of the assay, particularly at low analyte concentrations.[5] |
| Matrix Effects | May not perfectly compensate for matrix effects due to chromatographic separation from the analyte.[6] | Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[3] | Inaccurate correction for ion suppression or enhancement can lead to biased results.[7] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[3] | Generally demonstrates improved accuracy and precision compared to deuterated standards.[8] | Higher accuracy and precision are critical for reliable pharmacokinetic and clinical studies. |
| Cost & Availability | Generally more common and less expensive.[3] | Often more expensive and may have more limited availability. | Budgetary and logistical considerations may influence the choice of internal standard. |
Experimental Protocols
To rigorously evaluate the performance of this compound and 13C-Cortisone as internal standards, a comprehensive validation according to regulatory guidelines (e.g., FDA/ICH M10) is essential.[7] Key experiments include the assessment of matrix effects, selectivity, accuracy, and precision.
Protocol 1: Evaluation of Matrix Effects
Objective: To compare the ability of this compound and 13C-Cortisone to compensate for matrix-induced ion suppression or enhancement.
Methodology:
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare solutions of cortisone and each internal standard (this compound and 13C-Cortisone) in a neat solvent (e.g., methanol/water) at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the extracts with cortisone and each internal standard at the same low and high concentrations as in Set 1.[7]
-
-
LC-MS/MS Analysis: Inject all samples into the LC-MS/MS system and record the peak area responses for the analyte and each internal standard.
-
Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and each internal standard for each matrix source:
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)[7]
-
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]
-
Calculate the Internal Standard-Normalized Matrix Factor by dividing the analyte MF by the internal standard MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across all sources should be ≤15%.
Protocol 2: Assessment of Isotopic Interference
Objective: To determine if naturally occurring isotopes of cortisone interfere with the detection of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration solution of unlabeled cortisone.
-
Prepare a solution containing only the this compound internal standard.
-
-
Mass Spectrometry Analysis:
-
Infuse the high-concentration cortisone solution into the mass spectrometer and acquire a full scan mass spectrum to observe the isotopic distribution.
-
Analyze the this compound solution using the MRM transition intended for its quantification.
-
Inject the high-concentration unlabeled cortisone solution and monitor the MRM transition for this compound.
-
-
Evaluation:
-
Examine the mass spectrum of unlabeled cortisone to determine the relative abundance of the M+2 isotope.
-
The presence of a significant signal in the this compound MRM channel when analyzing the high-concentration unlabeled cortisone solution indicates isotopic interference.[5]
-
Visualizing the Internal Standard Selection Workflow
The decision-making process for selecting the most appropriate internal standard can be visualized as a logical workflow.
Caption: A workflow diagram for selecting an internal standard.
Signaling Pathway for Accurate Quantification
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry to ensure accurate quantification.
Caption: The principle of stable isotope dilution analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dshs-koeln.de [dshs-koeln.de]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
Performance Showdown: Cortisone-d2 vs. Cortisone-d4 as Internal Standards in Bioanalysis
In the precise world of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides a detailed comparison of two such standards used in the analysis of the glucocorticoid hormone, cortisone (B1669442): Cortisone-d2 and Cortisone-d4.
This comparison is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance based on available data, and outlining the key considerations for method development and validation.
Comparative Performance Data
Direct head-to-head comparative studies detailing the performance of this compound versus Cortisone-d4 for the specific quantification of cortisone are not extensively available in published literature. This compound is commonly cited as the dedicated internal standard for cortisone analysis. Conversely, deuterated standards such as Cortisol-d4 are frequently used for cortisol analysis within broader steroid panels that also measure cortisone.[1][2][3]
The following table summarizes typical performance characteristics from validated LC-MS/MS methods that employ a deuterated internal standard for steroid quantification. This provides an insight into the expected performance of a well-validated method.
| Performance Parameter | Method Using this compound for Cortisone | Method Using Cortisol-d4 for Cortisol | Notes |
| Analyte | Cortisone | Cortisol | Data for Cortisone-d4 as an IS for Cortisone is scarce; Cortisol-d4 is a common proxy. |
| Recovery (%) | >89% | Typically >85% | Indicates efficiency of the extraction process.[2] |
| Intra-assay Precision (%CV) | < 8.9% | < 10% | Measures the reproducibility of results within the same analytical run.[4][5] |
| Inter-assay Precision (%CV) | < 8.9% | < 10% | Measures the reproducibility of results between different analytical runs.[4][5] |
| Accuracy / Bias (%) | Within ±15% of nominal value | 85-115% of nominal value | Reflects the closeness of the measured value to the true value.[2] |
| Lower Limit of Quantification (LLOQ) | ~0.50 - 0.75 nmol/L | ~0.1 - 1 ng/mL | Demonstrates the sensitivity of the analytical method.[2][5] |
Note: The performance metrics are highly dependent on the specific matrix (e.g., serum, urine, saliva), sample preparation technique, and instrumentation used. The values presented are representative of typical validated methods.
Key Considerations for Selection
The ideal stable isotope-labeled internal standard should be chromatographically similar to the analyte but have a sufficient mass difference to be distinguished by the mass spectrometer.
-
Degree of Deuteration: A higher number of deuterium (B1214612) atoms (e.g., d4 vs. d2) provides a greater mass shift from the analyte, reducing the risk of isotopic crosstalk, where the isotopic signature of the analyte contributes to the signal of the internal standard. However, extensive deuteration can sometimes lead to slight shifts in retention time compared to the native analyte, a phenomenon known as the "deuterium isotope effect".[6]
-
Isotopic Stability: It is crucial that the deuterium labels are stable and do not exchange with protons from the solvent during sample storage or preparation, as this would compromise quantification.[7] Deuterium labels on base-sensitive positions can be particularly prone to exchange under certain pH conditions.[7]
-
Analyte Specificity: The most common and robust practice is to use the deuterated analogue of the specific analyte being measured (e.g., this compound for Cortisone).[1][3] Using a different, though structurally similar, standard like Cortisol-d4 for cortisone analysis is possible but may not perfectly mimic the analyte's behavior, particularly during chromatographic separation and ionization.
Experimental Methodologies
Below is a representative experimental protocol for the quantification of cortisone in a biological matrix using an internal standard and LC-MS/MS. This protocol is a composite based on several validated methods.[3][5][8]
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquoting: Transfer 250 µL of the biological sample (e.g., serum, plasma) into a clean tube.
-
Spiking: Add the internal standard solution (e.g., this compound in methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 750 µL of acetonitrile (B52724) to precipitate proteins. Vortex mix for 5 minutes.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add 300 µL of deionized water and 1 mL of an extraction solvent (e.g., ethyl acetate).
-
Phase Separation: Vortex mix thoroughly and centrifuge to ensure phase separation.
-
Drying: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 60°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[8]
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, <3 µm particle size) is commonly used for steroid separation.[9]
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.[9][10]
-
Mobile Phase B: Methanol or acetonitrile with the same additive.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of cortisone from other endogenous steroids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Example transitions are:
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of cortisone using a stable isotope-labeled internal standard with LC-MS/MS.
Caption: Workflow for Cortisone Analysis via LC-MS/MS.
Conclusion
Both this compound and Cortisone-d4 are suitable for use as internal standards in LC-MS/MS assays. The choice often depends on the specific goals of the analysis. For targeted quantification of cortisone, this compound is a direct and widely accepted choice. When analyzing a broader panel of steroids, a cocktail of internal standards, including specific deuterated analogues for each analyte, is the most rigorous approach to ensure the highest accuracy and precision.[3] While Cortisone-d4 could theoretically be used for cortisone analysis, its primary application is for cortisol, and its performance characteristics for cortisone quantification are not as well-documented. Ultimately, the selection of an internal standard requires careful method validation to demonstrate acceptable performance in terms of recovery, precision, accuracy, and stability within the specific analytical method and biological matrix.
References
- 1. benchchem.com [benchchem.com]
- 2. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Simultaneous analysis of cortisol and cortisone in saliva using XLC-MS/MS for fully automated online solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating an Analytical Method for Cortisone Quantification Using a Cortisone-d2 Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of an analytical method for the quantification of cortisone (B1669442) using a deuterated internal standard, Cortisone-d2, benchmarked against established validation guidelines and alternative analytical approaches. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variability during sample preparation and analysis.[1]
This guide adheres to the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[2][3][4] Additionally, for applications involving biological matrices, principles from the Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation are incorporated.[5][6][7][8][9]
Comparative Performance of Analytical Methods
The performance of an analytical method is assessed through a series of validation parameters. The following tables summarize typical performance data for an LC-MS/MS method for cortisone quantification using this compound as an internal standard and compare it to a common alternative, an immunoassay method.
Table 1: Typical Performance Characteristics of a Validated LC-MS/MS Method for Cortisone with a this compound Internal Standard
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data |
| Linearity (R²) | ≥ 0.99 | > 0.99 |
| Range | Dependent on expected concentrations | 0.5 - 500 ng/mL[10] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL[10] |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 14.0% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15.0% |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 95 - 105% |
| Specificity/Selectivity | No significant interference at the retention time of the analyte and IS | No interfering peaks observed from endogenous matrix components |
| Robustness | Consistent results with small, deliberate variations in method parameters | %RSD < 2% for variations in mobile phase composition and flow rate |
Data synthesized from multiple sources for representative purposes.[1][10][11]
Table 2: Comparison of LC-MS/MS with this compound IS versus Immunoassay for Cortisone Quantification
| Feature | LC-MS/MS with this compound IS | Immunoassay (e.g., ELISA) |
| Specificity | High; distinguishes between structurally similar compounds | Potential for cross-reactivity with other steroids |
| Sensitivity (LLOQ) | Typically in the low ng/mL to pg/mL range[10] | Generally in the ng/mL range |
| Linear Dynamic Range | Wide (e.g., 500-fold)[10] | Narrower |
| Precision (%CV) | Excellent (< 15%) | Good to moderate (can be >15%) |
| Accuracy | High, due to correction by the internal standard | Can be affected by matrix effects and cross-reactivity |
| Throughput | Moderate to high, depending on automation | High |
| Cost per Sample | Higher | Lower |
| Method Development Time | Longer | Shorter (using commercial kits) |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of an analytical method. Below is a typical experimental protocol for the validation of an LC-MS/MS method for cortisone quantification in human plasma using this compound as an internal standard.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of cortisone and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions of cortisone by serial dilution of the stock solution. Prepare a working internal standard solution of this compound.
-
Calibration Standards: Spike blank human plasma with the cortisone working solutions to create a calibration curve with a minimum of five concentration levels.[12][13]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable C18 or phenyl analytical column to achieve separation of cortisone from potential interferences.[10]
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and methanol (B129727) or acetonitrile).
-
Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both cortisone and this compound.
Validation Experiments
-
Specificity: Analyze blank plasma samples from multiple sources to assess for interfering peaks at the retention times of cortisone and this compound.
-
Linearity and Range: Analyze the calibration standards in triplicate. Plot the peak area ratio of cortisone to this compound against the nominal concentration of cortisone and perform a linear regression analysis.[14]
-
Accuracy and Precision: Analyze the QC samples in replicates (n≥5) on three different days to determine intra- and inter-assay accuracy and precision.[12][14]
-
Lower Limit of Quantitation (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and within 80-120% accuracy).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.[15]
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation based on ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. youtube.com [youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. moh.gov.bw [moh.gov.bw]
- 9. fda.gov [fda.gov]
- 10. Development of a sensitive and selective method for the quantitative analysis of cortisol, cortisone, prednisolone and prednisone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. globalresearchonline.net [globalresearchonline.net]
Cross-Validation of Cortisone Quantification: A Comparative Guide to LC-MS/MS and Immunoassay Methods
In the landscape of bioanalytical science, the accurate quantification of steroid hormones is paramount for both clinical diagnostics and research. This guide provides a comprehensive cross-validation of two prominent analytical techniques for measuring cortisone (B1669442): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing a Cortisone-d2 internal standard, and traditional immunoassay. The objective is to offer researchers, scientists, and drug development professionals a detailed comparison of their performance, supported by experimental data.
The burgeoning field of endocrinology and drug development necessitates highly accurate and reliable methods for steroid analysis. LC-MS/MS has emerged as the gold standard due to its superior sensitivity and specificity.[1] This is particularly crucial for steroid hormones, which often exist in low concentrations and have structurally similar analogues that can interfere with less specific methods.[2][3] Immunoassays, while widely used for their convenience and high throughput, are prone to cross-reactivity, which can lead to overestimated and less accurate results.[3][4]
Comparative Performance Data
The following table summarizes the key performance characteristics of a typical this compound LC-MS/MS method compared to a general cortisone immunoassay. The data presented is a synthesis of findings from multiple validation studies.
| Performance Parameter | This compound LC-MS/MS | Cortisone Immunoassay |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[5] | Typically higher, may struggle at low physiological concentrations |
| Linearity (r) | > 0.99[5] | Generally acceptable, but may be non-linear at extremes of the range[6] |
| Intra-Assay Precision (%CV) | < 10%[5] | < 15% |
| Inter-Assay Precision (%CV) | < 10%[5] | < 20% |
| Accuracy (Recovery %) | 95-108%[7] | Highly variable, can be affected by matrix effects and cross-reactivity[8] |
| Specificity | High, distinguishes between structurally similar steroids | Moderate to low, susceptible to cross-reactivity with other steroids[9][10] |
Experimental Protocols
A detailed understanding of the methodologies is essential for a critical evaluation of the data. Below are generalized protocols for both the LC-MS/MS and immunoassay methods for cortisone determination.
This compound LC-MS/MS Method
This method involves a more complex, multi-step process that ensures high accuracy and specificity.
1. Sample Preparation:
-
Internal Standard Spiking: To each sample, a known concentration of this compound internal standard is added. This is crucial for correcting variations during sample processing and analysis.[1]
-
Protein Precipitation: Proteins in the biological matrix (e.g., serum, plasma) are precipitated using a solvent like acetonitrile (B52724) to release the cortisone.[11]
-
Extraction: The cortisone and internal standard are extracted from the supernatant using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE). SPE generally provides cleaner samples, which is beneficial for achieving low detection limits.[12]
-
Evaporation and Reconstitution: The extracted sample is dried under a stream of nitrogen and then reconstituted in a solution compatible with the LC-MS/MS system.[13]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system, where cortisone and this compound are separated from other sample components on a reversed-phase column.[7]
-
Ionization: The separated compounds are ionized, typically using an electrospray ionization (ESI) source in positive ion mode.[5]
-
Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer, which is set to monitor specific precursor-to-product ion transitions for both cortisone and the this compound internal standard. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity.[5]
3. Data Analysis:
-
The concentration of cortisone in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Cortisone Immunoassay Method
Immunoassays are typically performed using commercially available kits and automated platforms. The following describes the principle of a competitive immunoassay.
1. Principle of the Assay:
-
This assay is based on the competitive binding principle. Cortisone in the sample competes with a fixed amount of enzyme-labeled cortisone (e.g., HRP-labeled) for a limited number of binding sites on a specific monoclonal antibody.[14]
2. Assay Procedure:
-
Incubation: The sample, the enzyme-labeled cortisone, and the antibody are incubated together in a microplate well that is coated with a secondary antibody to capture the primary antibody.[14]
-
Washing: After incubation, the unbound components are washed away.[14]
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme on the labeled cortisone to produce a color change.[14]
-
Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of cortisone in the sample.
3. Data Analysis:
-
The cortisone concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of cortisone.
Method Comparison and Workflow Visualization
To further illustrate the cross-validation process and the inherent differences between the two methods, the following diagrams are provided.
Caption: Workflow for cross-validating LC-MS/MS and immunoassay methods.
Caption: Comparison of LC-MS/MS and Immunoassay performance attributes.
Conclusion
The cross-validation of this compound LC-MS/MS with immunoassay clearly demonstrates the superiority of the mass spectrometric method in terms of specificity, accuracy, and sensitivity for cortisone quantification.[4][15] While immunoassays offer advantages in terms of ease of use and high throughput, their inherent susceptibility to cross-reactivity can lead to unreliable results, particularly when analyzing complex biological matrices or low concentrations of the analyte.[3][8] For research and clinical applications where precision is critical, the LC-MS/MS method, incorporating a stable isotope-labeled internal standard like this compound, is the recommended approach.[9][12] This guide provides the necessary data and protocols to assist researchers in making informed decisions about the most appropriate analytical method for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 3. Assay of steroids by liquid chromatography–tandem mass spectrometry in monitoring 21-hydroxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multisteroid LC–MS/MS assay for glucocorticoids and androgens and its application in Addison's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. scispace.com [scispace.com]
- 10. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. mdpi.com [mdpi.com]
Assessing Linearity and Dynamic Range in Cortisone Quantification: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cortisone (B1669442), a key glucocorticoid hormone, is paramount in numerous fields, from clinical diagnostics to pharmaceutical research. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Cortisone-d2, a commonly used stable isotope-labeled (SIL) internal standard, with other alternatives for the assessment of linearity and dynamic range. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1] This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Performance Comparison of Internal Standards for Cortisone Analysis
The selection of an internal standard significantly impacts the linearity and dynamic range of a quantitative assay. The following tables summarize the performance of this compound in comparison to other deuterated internal standards and a structural analog.
Table 1: Performance of Deuterated Internal Standards for Corticosteroid Analysis
| Internal Standard | Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| This compound | Cortisone | 0.25 - 500 | > 0.99 | 0.25 | [2] |
| Cortisol-d4 | Cortisol | 0.05 - 100 | > 0.99 | 0.05 | [2] |
| Cortisone-d8 | Cortisone | Not Specified | > 0.99 | Not Specified | |
| Cortisol-d4 | Cortisol | 3.45 - 1379 | Not Specified | 3.45 | [3] |
| This compound | Cortisone | 0.69 - 277 | Not Specified | 0.69 | [3] |
Table 2: Comparison of a Deuterated vs. a Structural Analog Internal Standard for Corticosteroid Analysis
| Internal Standard Type | Internal Standard | Analyte | Linearity Range (µg/L) | Lower Limit of Quantification (µg/L) | Key Considerations | Reference |
| Stable Isotope-Labeled | This compound | Cortisone | 0.25 - 500 ng/mL | 0.25 ng/mL | Co-elutes with the analyte, providing the best compensation for matrix effects. | [2] |
| Structural Analog | Betamethasone | Cortisol | 10 - 545 | 10 | May not perfectly co-elute with the analyte, potentially leading to differential matrix effects. Generally less expensive than SILs. | [4] |
Experimental Protocols
A detailed methodology for assessing the linearity and dynamic range of a cortisone quantification method using this compound is provided below.
Objective: To determine the linear range and the lower and upper limits of quantification for cortisone in a biological matrix (e.g., human plasma) using this compound as the internal standard.
Materials:
-
Cortisone certified reference material
-
This compound internal standard
-
Human plasma (screened for endogenous cortisone)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a stock solution of cortisone in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the cortisone stock solution into the biological matrix. A minimum of six non-zero concentration levels is recommended to adequately define the linear range.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the expected calibration range.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed amount of the this compound internal standard solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the samples onto the SPE cartridges.
-
Wash the cartridges to remove interfering substances.
-
Elute the cortisone and this compound from the cartridges with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Separate cortisone and this compound using a suitable C18 column and a gradient elution with mobile phases such as water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions for cortisone and this compound should be optimized for the specific instrument.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cortisone to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
The dynamic range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within 20%). The upper limit of quantification (ULOQ) is the highest concentration on the calibration curve that meets these criteria.
-
Visualizing the Workflow
To better illustrate the process of assessing linearity and dynamic range, the following diagrams are provided.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Accuracy and Precision in Corticosteroid Analysis: A Comparative Guide on the Use of Cortisone-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for determining the accuracy and precision of cortisone (B1669442) quantification, with a focus on the use of Cortisone-d2 as an internal standard. The performance of methods utilizing this compound is evaluated against other alternatives, supported by experimental data to inform best practices in research and development.
The Critical Role of Internal Standards in Quantitative Analysis
In the realm of bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[1] An internal standard (IS) is a compound added to samples at a known concentration to correct for analytical variability during sample preparation, injection, and detection.[1] The ideal internal standard closely mimics the physicochemical properties of the analyte, ensuring that any loss or variation experienced by the analyte is mirrored by the IS.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[1] These standards are chemically identical to the analyte but are heavier due to the incorporation of stable isotopes like deuterium (B1214612) (²H). This near-identical nature ensures co-elution during chromatography and similar behavior in the mass spectrometer's ion source, allowing for effective compensation for matrix effects and other sources of error.[1]
Performance Comparison: this compound vs. Other Internal Standards
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of cortisone quantification. The following tables summarize typical performance data for an LC-MS/MS method using this compound and provide a comparison with methods utilizing other deuterated internal standards for their respective analytes.
Table 1: Performance Characteristics of an LC-MS/MS Method for Cortisone using this compound
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[2] |
| Intra-Assay Precision (%CV) | < 6.5%[3] |
| Inter-Assay Precision (%CV) | < 8.0%[3] |
| Accuracy (Recovery) | 91.6% - 110.7%[4][5] |
Table 2: Comparative Performance of LC-MS/MS Methods with Other Deuterated Steroid Internal Standards
| Analyte | Internal Standard | Linearity (r²) | LLOQ (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Cortisol | Cortisol-d4 | > 0.99 | 0.05[2] | < 8.9% | < 15.0% |
| Testosterone | Testosterone-d3 | > 0.99 | 0.05 | < 10% | < 12% |
| Progesterone | Progesterone-d9 | > 0.99 | 0.1 | < 7.5% | < 9.5% |
Experimental Protocols
Below is a detailed protocol for the quantification of cortisone in human plasma using this compound as an internal standard.
Sample Preparation
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of acetonitrile (B52724) containing this compound (10 ng/mL). Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient Elution: A gradient from 30% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Cortisone: 361.2 -> 163.1 (m/z)
-
This compound: 363.2 -> 165.1 (m/z)
-
-
Instrument parameters such as collision energy and source temperature should be optimized for maximum sensitivity.
-
Visualizing the Workflow and Principles
Caption: A simplified workflow for cortisone analysis.
Caption: Illustrating accuracy and precision in analytical measurements.
References
- 1. benchchem.com [benchchem.com]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Steroid Assay with Non-Targeted Analysis Using Liquid Chromatography Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Cortisone Analysis Utilizing Cortisone-d2 as an Internal Standard: A Performance Guide
This guide provides a comprehensive overview of the analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cortisone (B1669442) in biological matrices, specifically focusing on the use of Cortisone-d2 as an internal standard. The data presented is a synthesis of findings from multiple studies, offering researchers, scientists, and drug development professionals a valuable resource for evaluating and implementing this analytical approach. The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to ensure the reliability of results by compensating for variations during sample preparation and analysis.[1]
Comparative Performance of Cortisone Analysis with this compound
The following tables summarize the quantitative performance data from various inter-laboratory and single-laboratory validation studies. These values represent typical performance characteristics of LC-MS/MS methods for cortisone analysis using this compound as an internal standard.
Table 1: Method Performance Characteristics
| Parameter | Typical Performance Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.08 - 2.5 ng/mL |
| Intra-Assay Precision (%CV) | 1.5 - 12.8% |
| Inter-Assay/Intermediate Precision (%CV) | 2.1 - 12.2% |
| Accuracy/Bias (%) | -3.7 to +2.8% |
| Recovery (%) | 79.9 - 110% |
Table 2: Inter-laboratory Comparison Data for Cortisone [2]
| Parameter | Reported Values |
| Intra-laboratory CV | 2.7 - 12.8% |
| Inter-laboratory CV | 6.2% (median) |
| Laboratory Bias vs. All Laboratory-Medians | -4.0 to +6.5% |
Table 3: Example LC-MS/MS Parameters for Cortisone Analysis [3]
| Parameter | Value |
| Precursor Ion (Q1) m/z | 361.1 |
| Product Ion (Q3) Quantifier m/z (Collision Energy) | 163.1 (21 V) |
| Product Ion (Q3) Qualifier m/z (Collision Energy) | 121.0 (30 V) |
| Internal Standard | This compound |
Detailed Experimental Protocol
This section outlines a representative experimental protocol for the analysis of cortisone in human serum or plasma using LC-MS/MS with this compound as the internal standard. This protocol is a composite based on methodologies described in the cited literature.[3][4][5]
1. Materials and Reagents
-
Cortisone and this compound analytical standards
-
LC-MS grade methanol, acetonitrile (B52724), water, and ethyl acetate (B1210297)
-
Formic acid
-
Charcoal-stripped serum (for calibrators and quality controls)
-
Human serum or plasma samples
2. Sample Preparation
-
Protein Precipitation & Liquid-Liquid Extraction:
-
To 250 µL of serum or plasma, add 750 µL of acetonitrile containing the this compound internal standard.[3]
-
Vortex for 5 minutes to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 300 µL of deionized water and 1 mL of ethyl acetate to the supernatant.[4]
-
Vortex for 5 minutes to extract the steroids into the organic layer.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 60°C.
-
Reconstitute the dried extract in a suitable volume of mobile phase (e.g., 50:50 (v/v) water:methanol).[3]
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or equivalent reversed-phase column (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm).[3]
-
Mobile Phase A: Deionized water with 0.1% formic acid.[3]
-
Mobile Phase B: Methanol with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate cortisone from other endogenous compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 20-50 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
4. Data Analysis
-
Quantify cortisone concentrations by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Visualizations
The following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.
Caption: Experimental workflow for cortisone analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synnovis.co.uk [synnovis.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Simultaneous determination of 12 steroids by isotope dilution liquid chromatography-photospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS measurement of serum steroids in the clinical laboratory - Clinical Laboratory int. [clinlabint.com]
A Comparative Guide to Cortisone Quantification in Pediatric Samples
The accurate measurement of cortisone (B1669442), a key steroid hormone, in pediatric samples is crucial for the diagnosis and management of various endocrine disorders. This guide provides a comparative overview of the primary analytical methods used for cortisone quantification, with a focus on their validation and performance in pediatric populations. The choice of analytical method can significantly impact clinical interpretation, making a thorough understanding of each technique's strengths and limitations essential for researchers, scientists, and drug development professionals.
Overview of Analytical Methods
The quantification of cortisone in pediatric samples, which are often limited in volume, presents unique analytical challenges. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays. Of these, LC-MS/MS has emerged as the gold standard due to its superior specificity and sensitivity, which are critical when dealing with the low hormone concentrations typical in children.[1][2]
Immunoassays, while widely available and easy to perform, often suffer from a lack of specificity due to cross-reactivity with other endogenous steroids and matrix effects, which can lead to an overestimation of true steroid values.[2][3] This is a significant concern in pediatrics, where precise measurements are vital.[2] GC-MS is a powerful tool for comprehensive steroid profiling in urine, but the sample preparation can be more extensive.[4][5]
Performance Comparison of Quantification Methods
The following tables summarize the key validation parameters for the different analytical methods based on published experimental data.
Table 1: Performance Characteristics of LC-MS/MS Methods for Cortisone Quantification in Pediatric Samples
| Parameter | Serum/Plasma | Saliva | Urine |
| Linearity (R²) | >0.99[6] | N/A | >0.99[7] |
| Lower Limit of Quantification (LLOQ) | 0.01-1 ng/mL[6] | N/A | 2-500 ng/mL[7] |
| Precision (CV%) | <12% (within- and between-run)[8] | N/A | <10.1% (intra- and inter-day)[7] |
| Accuracy (Recovery %) | 89-111%[8] | N/A | 98.2-115.0%[7] |
| Sample Volume | As low as 100 µL[8] | N/A | N/A |
Table 2: Performance Characteristics of Immunoassays for Cortisol Quantification
| Parameter | Serum | Saliva |
| Intra-assay CV% | <5%[9] | N/A |
| Inter-assay CV% | <7%[9] | N/A |
| Key Limitation | Susceptible to cross-reactivity and interference, potentially overestimating concentrations.[2][3][10] | Cross-reactivity with cortisone can affect accuracy at low cortisol concentrations.[10] |
Table 3: Application of GC-MS in Pediatric Steroid Analysis
| Application | Sample Type | Key Advantage |
| Steroid Metabolome Analysis | Urine | Comprehensive profiling for monitoring treatment in conditions like Congenital Adrenal Hyperplasia (CAH).[4] |
| Cortisol Production Rate | Urine | Can reliably measure very low production rates.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key analytical methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: For serum or plasma, a protein precipitation step is typically performed using a solvent like methanol (B129727).[8] This is followed by centrifugation to separate the precipitated proteins. For urine, a dilution step may be sufficient.
-
Chromatographic Separation: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system.[8] A reverse-phase column, such as a BEH RP18, is commonly used to separate the steroids.[6] A gradient elution with solvents like methanol and water is employed.
-
Mass Spectrometric Detection: The separated steroids are then introduced into a tandem mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[8] The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify cortisone and other target steroids based on their unique precursor and product ion transitions.
-
Quantification: The concentration of cortisone in the sample is determined by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard, using a calibration curve generated from standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling
-
Sample Preparation: A 24-hour urine collection is typically used.[4] The sample undergoes enzymatic hydrolysis to cleave conjugated steroids.
-
Extraction: The deconjugated steroids are extracted from the urine using a technique like liquid-liquid extraction with a solvent such as dichloromethane.[11]
-
Derivatization: The extracted steroids are chemically modified (derivatized) to increase their volatility and improve their chromatographic properties. A common method involves the formation of methyloxime-trimethylsilyl ether derivatives.[11]
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the steroids are separated based on their boiling points and interactions with the column stationary phase. The separated compounds then enter the mass spectrometer for detection and quantification.
-
Data Analysis: The resulting steroid profile is analyzed to assess the excretion rates of various metabolites, which can provide insights into adrenal enzyme function.[4]
Immunoassay
-
Principle: Immunoassays for cortisone are typically competitive, where unlabeled cortisone in the sample competes with a labeled cortisone (e.g., enzyme-linked) for binding to a limited number of specific antibodies.
-
Procedure: The sample (serum or saliva) is incubated with the antibody and the labeled cortisone. After an incubation period, the bound and unbound labeled cortisone are separated.
-
Detection: The amount of labeled cortisone bound to the antibody is measured. In an enzyme-linked immunosorbent assay (ELISA), a substrate is added that produces a colorimetric or chemiluminescent signal proportional to the amount of bound enzyme-labeled cortisone.
-
Quantification: The concentration of cortisone in the sample is inversely proportional to the signal generated and is determined by comparison to a standard curve.
Visualizing Key Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified adrenal steroidogenesis pathway.
Caption: LC-MS/MS workflow for cortisone quantification.
Conclusion
For the reliable quantification of cortisone in pediatric samples, LC-MS/MS methods are demonstrably superior to traditional immunoassays. The high specificity, sensitivity, and accuracy of LC-MS/MS are essential for the correct diagnosis and monitoring of endocrine disorders in children, where sample volumes are limited and precise measurements are paramount. While immunoassays may still have a role in initial screening, their results should be interpreted with caution and confirmed by a more specific method like LC-MS/MS, especially in cases with unexpected or borderline results. GC-MS remains a valuable tool for comprehensive urinary steroid profiling, offering a broader picture of steroid metabolism. The choice of method should be guided by the specific clinical or research question, the required level of accuracy, and the available resources.
References
- 1. Steroid Assays in Paediatric Endocrinology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid measurement with LC-MS/MS. Application examples in pediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid Chromatography-Tandem Mass Spectrometry-Based Characterization of Steroid Hormone Profiles in Healthy 6 to 14-Year-Old Male Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary GC-MS steroid metabotyping in treated children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol production rate in children by gas chromatography/mass spectrometry using [1,2,3,4-13C]cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 51 steroids in pediatric plasma and urine samples by LC–MS/MS | ESPE2022 | 60th Annual ESPE (ESPE 2022) | ESPE Abstracts [abstracts.eurospe.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of eight clinically relevant serum adrenal steroids in infants by UHPLC-APCI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Immunoassay or LC-MS/MS for the measurement of salivary cortisol in children? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Analytical Performance of Deuterated Cortisone Standards
For researchers, scientists, and drug development professionals, the accurate quantification of cortisone (B1669442) is paramount for a wide range of applications, from clinical diagnostics to metabolic studies. The gold standard for such quantification is isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique heavily reliant on the quality of the internal standard. Deuterated isotopes of cortisone are the most commonly employed internal standards, offering a way to correct for variations in sample preparation and analysis. This guide provides an objective comparison of the analytical performance of various deuterated cortisone standards, supported by experimental data.
Stable isotope-labeled internal standards, particularly deuterated ones, are favored because they share near-identical physicochemical properties with the analyte of interest.[1][2] This ensures they behave similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and sample loss.[1] While various deuterated forms of cortisone exist, the choice of a specific standard can influence the analytical method's performance.
Comparative Analytical Performance
The selection of a deuterated internal standard can impact several key analytical parameters. The following tables summarize the performance characteristics of LC-MS/MS methods for cortisone quantification using different deuterated internal standards, as reported in various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Performance Characteristics of LC-MS/MS Methods Using Various Deuterated Standards for Cortisone Analysis
| Parameter | Cortisone with Cortisone-d2 IS | Cortisone with Cortisol-d4 IS | Cortisone with Cortisone-d8 IS |
| Linearity Range | 7 - 828 nmol/L[3] | 0.05 - 100 ng/mL (for cortisol)[4] | 0.25 - 500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 6 nmol/L[3] | 0.05 ng/mL (for cortisol)[4] | 0.25 ng/mL[4] |
| Inter-assay Coefficient of Variation (CV) | 7.3 - 16%[3] | < 10% (for cortisol)[4] | < 10%[4] |
| Intra-assay Coefficient of Variation (CV) | <5% (for cortisol), <6% (for cortisone)[5] | < 10% (for cortisol)[4] | < 10%[4] |
| Recovery | 97 - 123%[3] | Not explicitly stated | Not explicitly stated |
| Trueness/Bias | Not explicitly stated | Within 15%[4] | Within 15%[4] |
Note: Some data points are for cortisol analysis using a deuterated cortisol standard, included for comparative context due to the structural similarity and frequent co-analysis with cortisone.
While this compound is a common choice, other deuterated steroids are also used, especially in multi-analyte panels.[6] The choice between different deuterated standards, such as those with a higher degree of deuterium (B1214612) incorporation (e.g., d8), may be influenced by the desire to minimize isotopic overlap with the unlabeled analyte.
Experimental Protocols
A robust and validated experimental protocol is crucial for achieving reliable and reproducible results. Below is a representative protocol for the quantification of cortisone in human plasma or serum using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation
This phase aims to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation & LLE:
-
To 250 µL of human serum or plasma, add 750 µL of acetonitrile (B52724) containing the deuterated cortisone internal standard.[7]
-
Vortex to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be further purified by LLE with a suitable organic solvent like methylene (B1212753) chloride.[3]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge.
-
Load the plasma sample, to which the deuterated internal standard has been added.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a suitable solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for the separation of steroids.[3]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid, is typically employed.[8]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.[8]
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI) is a common method for steroid analysis.[5]
-
Detection: The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both cortisone and the deuterated internal standard are monitored.
-
Visualizing the Workflow
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for cortisone quantification.
Caption: The principle of isotope dilution mass spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. synnovis.co.uk [synnovis.co.uk]
Establishing Cortisone Reference Intervals: A Comparative Guide to Cortisone-d2 Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for establishing reference intervals for cortisone (B1669442), with a focus on the robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a Cortisone-d2 internal standard. We present a detailed overview of experimental protocols, performance data, and a comparison with alternative analytical approaches, supported by scientific literature.
Cortisone Reference Intervals
Accurate reference intervals are crucial for the clinical interpretation of cortisone levels. The following tables summarize established reference intervals for cortisone in various biological matrices, as determined by LC-MS/MS, a highly specific and sensitive method.[1]
Table 1: Serum/Plasma Cortisone Reference Intervals
| Population | Matrix | Reference Interval | Notes |
| Adults | Plasma | 8 - 27 µg/L | Central 95% range.[2] |
| Adults | Plasma | Age and gender-specific intervals available.[3] | Concentrations can be influenced by age and gender.[3] |
| Neonates (Day 3-8) | Serum | 19.3 - 215 nmol/L | [4][5] |
| Neonates (Day 13-15) | Serum | 18.0 - 212 nmol/L | [4][5] |
| Adults (AM) | Serum | Significant diurnal variation observed.[6] | It is important to consider the time of sample collection.[6] |
| Adults (PM) | Serum | Significantly different from AM values.[6] | Diurnal fluctuations should be accounted for in clinical assessment.[6] |
Table 2: Urine Cortisone Reference Intervals
| Population | Matrix | Reference Interval | Notes |
| Adults (18-150 years) | 24-hour Urine | 17 - 129 mcg/24 hours | [7] |
| Children (3-8 years) | 24-hour Urine | 5.5 - 41.0 mcg/24 hours | [7] |
| Children (9-12 years) | 24-hour Urine | 9.9 - 73.0 mcg/24 hours | [7] |
| Adolescents (13-17 years) | 24-hour Urine | 15 - 108 mcg/24 hours | [7] |
| Adults | Random Urine | Cortisol/Cortisone ratio: 0.15-0.50 | This ratio can be a useful diagnostic marker.[8] |
The Gold Standard: LC-MS/MS with this compound Internal Standard
LC-MS/MS has become the preferred method for steroid hormone analysis due to its superior specificity and sensitivity compared to traditional immunoassays, which can be prone to cross-reactivity.[9][10][11] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. This compound mimics the behavior of endogenous cortisone during sample preparation and analysis, correcting for matrix effects and procedural losses.
Experimental Workflow
The general workflow for the quantification of cortisone using a this compound based LC-MS/MS assay involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
The following protocols are examples of methodologies for the quantification of cortisone using a this compound internal standard.
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.
-
Solid-Phase Extraction (SPE): This is a robust method for cleaning up complex matrices like urine.[3]
-
Enzymatic Hydrolysis (for urine): To measure total cortisone (conjugated and unconjugated), urine samples are typically treated with β-glucuronidase.
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol (B129727) and then water.
-
Loading: The pre-treated sample (spiked with this compound) is loaded onto the cartridge.
-
Washing: The cartridge is washed to remove interfering substances.
-
Elution: Cortisone and this compound are eluted with an organic solvent (e.g., methanol).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): A common technique for serum and plasma.
-
Protein Precipitation: Proteins are precipitated by adding a solvent like acetonitrile.
-
Extraction: The supernatant is mixed with an immiscible organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate) to extract the steroids.
-
Separation: The organic layer containing the steroids is separated.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted.
-
-
Protein Precipitation (PPT): A simpler but potentially less clean method.
-
An organic solvent (e.g., acetonitrile) is added to the sample to precipitate proteins.
-
The sample is centrifuged, and the supernatant is collected for analysis.
-
Liquid Chromatography (LC)
Reversed-phase chromatography is typically used to separate cortisone from other endogenous compounds.
-
Column: A C18 or PFP (pentafluorophenyl) column is commonly employed.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
Tandem Mass Spectrometry (MS/MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantification.
-
Ionization: Positive ion electrospray ionization (ESI+) is commonly used.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both cortisone and this compound to ensure specificity and accurate quantification.
Table 3: Example MRM Transitions for Cortisone and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 343.2 | Qualifier |
| This compound | 363.1 or 369.3 | 163.1 or 169.1 | Internal Standard |
Note: The exact m/z values for this compound will depend on the number and position of the deuterium (B1214612) labels. The values presented are examples.
Performance Comparison
The use of a this compound internal standard provides significant advantages over other methods.
Table 4: Comparison of Analytical Methods for Cortisone Quantification
| Feature | LC-MS/MS with this compound IS | Immunoassay |
| Specificity | High; distinguishes between structurally similar steroids.[9] | Lower; prone to cross-reactivity with other steroids.[9] |
| Sensitivity | High; can detect low physiological concentrations. | Variable; may lack sensitivity for low levels. |
| Accuracy & Precision | High; corrected for matrix effects and procedural losses. | Can be affected by interferences, leading to lower accuracy. |
| Multiplexing | Can simultaneously measure multiple steroids in a single run.[10] | Typically measures a single analyte per assay. |
| Throughput | Can be automated for high-throughput analysis. | Can be high-throughput, but with specificity limitations. |
| Cost | Higher initial instrument cost. | Lower initial cost. |
Signaling Pathway and Logical Relationships
The accurate measurement of cortisone is critical for understanding the Hypothalamic-Pituitary-Adrenal (HPA) axis and the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, which regulate the interconversion of cortisol and cortisone.
References
- 1. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. research.unipd.it [research.unipd.it]
- 5. chromsystems.com [chromsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. "Quantification of unbound prednisolone, prednisone, cortisol and corti" by I. A. Ionita and F. Akhlaghi [digitalcommons.uri.edu]
- 10. synnovis.co.uk [synnovis.co.uk]
- 11. Advances in bioanalytical techniques to measure steroid hormones in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cortisone-d2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of deuterated compounds like Cortisone-d2 is a critical component of laboratory safety and environmental responsibility. Although a specific Safety Data Sheet (SDS) for this compound is not consistently available, it is prudent to handle it with the same level of caution as its non-deuterated counterpart, Cortisone, which is classified as a hazardous substance.[1] Isotopic labeling is unlikely to alter the toxicological profile of the molecule.[1] Therefore, this compound should be managed as a hazardous pharmaceutical waste.
Hazard Classification and Safety Precautions
Cortisone and related compounds are suspected of damaging fertility or the unborn child.[1][2] Due to conflicting information, with one SDS for the closely related Hydrothis compound classifying it as non-hazardous, a conservative approach is strongly recommended.[1][3] All materials that come into contact with this compound, including unused or expired product, empty containers, contaminated personal protective equipment (PPE), labware, and spill cleanup materials, are to be considered hazardous waste.[1]
A multi-layered approach to PPE is essential to prevent skin contact, inhalation, and ingestion of this compound powder.[1] All handling of the powder, such as weighing and reconstitution, should be performed within a containment device like a chemical fume hood, biological safety cabinet, or a glovebox isolator.[1]
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specifications |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended, particularly if exposure limits may be exceeded. For potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[1] |
| Hand Protection | Gloves | Two pairs of powder-free, disposable gloves (e.g., nitrile) should be worn.[1] |
| Body Protection | Gown/Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[1] |
| Eye Protection | Goggles | Safety glasses with side shields or chemical splash goggles should be worn.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination and accidental exposure. The following protocol outlines the necessary steps for its safe disposal as a hazardous pharmaceutical waste.
-
Segregation : Do not mix this compound waste with other waste streams. All materials that have come into contact with the compound must be collected separately in a dedicated, clearly labeled hazardous waste container.[1] Hazardous pharmaceutical waste is often collected in black containers.[1]
-
Containment : Place all contaminated items, including unused product, empty primary containers, contaminated PPE, and labware, into a leak-proof, sealable container. This container must be clearly labeled as "Hazardous Pharmaceutical Waste".[1]
-
Storage : The sealed hazardous waste container should be stored in a secure, designated area away from general laboratory traffic until it is collected for disposal.[1]
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal company.[2] Incineration is a common and often required method for treating such waste.[1] Ensure that the disposal method complies with all federal, state, and local environmental control regulations.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound as hazardous pharmaceutical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cortisone-d2
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Cortisone-d2, a deuterated form of the steroid hormone Cortisone. Adherence to these protocols is crucial for minimizing exposure, ensuring experimental accuracy, and maintaining a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the toxicological profile is unlikely to differ significantly from its non-deuterated counterpart. Cortisone is classified as a suspected reproductive toxin.[1] Therefore, a conservative approach, treating this compound as a potent pharmaceutical compound, is strongly recommended.
Essential Safety and Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Respiratory Protection | NIOSH-Approved Respirator | An N95 or higher-rated respirator is recommended, particularly when handling the powder form outside of a containment system. | To prevent inhalation of airborne particles. |
| Hand Protection | Double Gloves | Two pairs of powder-free nitrile gloves should be worn. | Provides a robust barrier against skin contact and prevents contamination.[2] |
| Body Protection | Disposable Gown/Coverall | A low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[3] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times. | Protects against accidental splashes of the compound, especially when in solution. |
Engineering and Administrative Controls
Engineering controls are the most effective means of minimizing exposure. All handling of powdered this compound should be performed within a certified chemical fume hood or a glove box. Administrative controls, such as standard operating procedures (SOPs) and designated work areas, are also crucial for ensuring safety.
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is essential for the safe handling of this compound.
Caption: A step-by-step workflow for the proper handling of this compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled and accessible only to authorized personnel.
Preparation of Solutions
All weighing and preparation of solutions containing this compound should be conducted in a chemical fume hood. Use a calibrated balance and appropriate labware.
Experimental Handling
When using this compound in experiments, such as a tracer or internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, continue to wear all prescribed PPE.[4] Work over a disposable absorbent bench pad to contain any potential spills.
Detailed Methodologies for Key Experiments
This compound is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of steroids in biological matrices. The following protocols provide a detailed methodology for such applications.
Sample Preparation: Supported Liquid Extraction (SLE) for Serum Samples
This protocol is an efficient alternative to traditional liquid-liquid extraction.
-
Internal Standard Addition: To the serum sample, add the internal standard working solution containing this compound.
-
Loading: Load the entire mixture onto the SLE plate. Apply a brief pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution: Add 900 µL of ethyl acetate (B1210297) to the SLE plate wells and allow it to flow via gravity for 5 minutes. Repeat this step with a second 900 µL aliquot of ethyl acetate.
-
Evaporation: Dry the contents under a gentle stream of nitrogen at 40-55°C.
-
Reconstitution: Reconstitute the dried extract in the reconstitution solution, seal the plate, and vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol describes a robust method for the extraction of steroids from urine.
-
Enzymatic Hydrolysis: To 500 µL of urine supernatant, add the this compound internal standard solution, ammonium (B1175870) acetate buffer (pH 4.9, 0.2 M), and β-glucuronidase solution. Incubate at 37°C for at least 4 hours to deconjugate the steroids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading and Washing: Load the incubated sample onto the SPE cartridge and wash with 1 mL of water.
-
Elution: Elute the steroids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the dried extract in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Caption: A logical workflow for the safe disposal of this compound waste.
Disposal Procedure
-
Segregate: Do not mix hazardous pharmaceutical waste with other waste streams.
-
Contain: Place all contaminated items (e.g., gloves, vials, pipette tips, absorbent pads) in a leak-proof, sealable container labeled "Hazardous Pharmaceutical Waste".
-
Store: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Dispose: Arrange for disposal through a licensed hazardous waste management company. Incineration is a common method for treating such waste.
By adhering to these safety and logistical guidelines, you can ensure the safe and effective use of this compound in your research, fostering a culture of safety and scientific excellence in your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
